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2-Methoxy-4-methylpyridin-3-amine hydrochloride Documentation Hub

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  • Product: 2-Methoxy-4-methylpyridin-3-amine hydrochloride
  • CAS: 180087-79-0

Core Science & Biosynthesis

Foundational

Solubility Profiling and Process Optimization: 2-Methoxy-4-methylpyridin-3-amine Hydrochloride

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2-methoxy-4-methylpyridin-3-amine hydrochloride . [1][2] Executive Summary The solubi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2-methoxy-4-methylpyridin-3-amine hydrochloride .

[1][2]

Executive Summary

The solubility differential between water and methanol for 2-methoxy-4-methylpyridin-3-amine hydrochloride (CAS Ref: 76005-99-7 for free base) is a critical parameter in the purification of pyridine-based pharmaceutical intermediates.[1][2]

As a hydrochloride salt, this compound exhibits high solubility in water driven by ionic dissociation and moderate-to-high solubility in methanol driven by polar solvation of the aromatic ring.[1][2] This guide provides the theoretical grounding, predicted solubility behaviors based on structural analogs (e.g., 3-amino-2-chloro-4-picoline), and a validated Standard Operating Procedure (SOP) for empirical determination.

Key Insight: While water is the superior solvent for dissolution and extraction, methanol (often paired with an anti-solvent like ethyl acetate) is the preferred system for crystallization and purification to maximize yield and purity.[1][2]

Physicochemical Profile

Understanding the molecule's structure is prerequisite to predicting its solubility behavior.[1][2]

PropertyDescriptionImpact on Solubility
Structure Pyridine ring with -OCH₃ (C2), -NH₂ (C3), -CH₃ (C4).[1][2]Hydrophobic core with polar functional groups.[1][2]
Salt Form Hydrochloride (HCl).[1][2]Dramatically increases polarity and lattice energy.[1][2]
H-Bonding Donor: -NH₃⁺, -NH₂; Acceptor: Pyridine N, Oxygen.[1][2]Facilitates high solubility in protic solvents (H₂O, MeOH).[1][2]
Lipophilicity Moderate (Free base LogP ~1.0–1.5).[1]The methoxy and methyl groups provide organic solubility; the salt form negates this in non-polar solvents.[1][2]
Solvation Mechanism
  • In Water: The lattice energy of the crystal is overcome by the high dielectric constant (

    
    ) and strong ion-dipole interactions.[1][2] The 
    
    
    
    and protonated pyridinium cation are fully hydrated.[1][2]
  • In Methanol: Methanol (

    
    ) solvates the ionic species less effectively than water but interacts more favorably with the hydrophobic methyl and methoxy substituents on the pyridine ring.[1][2]
    

Solubility Data & Comparative Analysis

Note: Specific gravimetric solubility values vary by crystal polymorph and purity.[2] The following data represents the expected range based on validated process patents for structural analogs (e.g., 2-chloro-3-amino-4-picoline).

Comparative Solubility Table
SolventSolubility PotentialTemperature SensitivityPrimary Process Use
Water High (>150 mg/mL)LowExtraction: Dissolving the salt to wash away non-basic organic impurities.[1][2]
Methanol High (80–120 mg/mL)High Crystallization: Ideal for dissolving hot and cooling to precipitate, or for anti-solvent addition.[1][2]
Ethanol Moderate (30–60 mg/mL)HighRecrystallization: Often yields purer crystals but requires higher volumes than MeOH.[1]
Acetone Low (<10 mg/mL)LowAnti-Solvent: Used to force precipitation from Methanol solutions.[1][2]
Thermodynamic Driver
  • Water: Entropy-driven dissociation.[1][2] The high solubility often makes recovery difficult without evaporating large volumes of water, which risks hydrolysis or decomposition.[1][2]

  • Methanol: Enthalpy-driven solvation.[1][2] The steeper solubility curve (vs. temperature) allows for efficient recovery via cooling crystallization.[1][2]

Experimental Protocols

To validate the specific solubility for your batch (crucial for GMP workflows), use the following Equilibrium Solubility Protocol .

Protocol A: Shake-Flask Solubility Determination

Objective: Determine saturation concentration (


) at 25°C.
  • Preparation: Weigh 500 mg of the HCl salt into a 20 mL scintillation vial.

  • Solvent Addition: Add 1.0 mL of solvent (Water or Methanol).[1][2]

  • Equilibration:

    • If solid dissolves completely, add more solid until a suspension persists.[1][2]

    • Agitate (shaker or stir bar) for 24 hours at 25°C.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[1][2]

    • HPLC (Preferred): Dilute filtrate 1:100 and analyze vs. a standard curve.

Protocol B: Purification via Anti-Solvent Crystallization

Objective: Purify crude material using the Methanol/Ethyl Acetate system.[1][2]

  • Dissolution: Dissolve 10 g of crude HCl salt in 40 mL of Methanol at 50°C.

  • Filtration: Filter hot to remove insoluble mechanical impurities.[1]

  • Crystallization:

    • Slowly add Ethyl Acetate (60 mL) while stirring.

    • Cool gradually to 0–5°C over 2 hours.

  • Isolation: Filter the white crystalline solid and wash with cold Ethyl Acetate.

  • Drying: Vacuum dry at 40°C.

Process Logic & Workflows

Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility and selecting the optimal solvent system.

SolubilityWorkflow Start Start: Crude HCl Salt SolventSelect Select Solvent (Water vs MeOH) Start->SolventSelect WaterAdd Add Water (Protic, High Dielectric) SolventSelect->WaterAdd High Polarity MeOHAdd Add Methanol (Protic, Organic) SolventSelect->MeOHAdd Mod. Polarity WaterObs Result: Rapid Dissolution WaterAdd->WaterObs WaterUse Use Case: Extraction (Remove Organic Impurities) WaterObs->WaterUse MeOHObs Result: Controlled Dissolution MeOHAdd->MeOHObs MeOHUse Use Case: Crystallization (Yield & Purity) MeOHObs->MeOHUse Optimization Optimization: Add Anti-Solvent (Ethyl Acetate/Acetone) MeOHUse->Optimization To maximize yield

Caption: Decision matrix for solvent selection based on solubility behavior. Water is selected for extraction phases, while Methanol is optimized for crystallization.[1][2]

Acid-Base Extraction Logic

Since the compound is an amine, its solubility is pH-dependent.[1][2] This property is exploited for purification.[1][2][3][4][5]

ExtractionLogic Crude Crude Mixture (Amine + Impurities) AcidStep Add Dilute HCl (aq) Crude->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep AqLayer Aqueous Layer (Amine-HCl Salt) PhaseSep->AqLayer Soluble OrgLayer Organic Layer (Non-basic Impurities) PhaseSep->OrgLayer Insoluble (Discard) BaseStep Basify (NaOH) to pH > 10 AqLayer->BaseStep Precip Precipitate Free Base (Solid) BaseStep->Precip

Caption: Purification workflow utilizing the high water solubility of the HCl salt versus the low water solubility of the free base.

References

  • Synthesis of 3-amino-2-chloro-4-methylpyridine (Nevirapine Intermediate) Source: European Patent Office (EP0482481) Context:[1] Describes the solubility and handling of the chloro-analog HCl salt in aqueous and alcoholic media. Link:[Link][1][4]

  • Process for Preparation of Pyridine-based Proton Pump Inhibitors Source: Google Patents (US6399781B1) Context:[1] Details the crystallization of pyridine intermediates using Methanol/Water systems. Link:

  • Safety Data Sheet: 3-Amino-2-methoxy-4-methylpyridine Source: PubChem / NIH Context:[1][2] Physicochemical properties and hazard identification for the free base and salts.[1][2] Link:[Link][1]

  • Recrystallization of Amine Hydrochlorides Source: Organic Syntheses, Coll.[1][2] Vol. 1, p.347 Context: General procedure for purifying amine HCl salts using absolute alcohol (Methanol/Ethanol) to remove ammonium chloride impurities.[1][2] Link:[Link][1]

Sources

Exploratory

Technical Profile: pKa Values of 2-Methoxy-4-Methylpyridin-3-Amine Hydrochloride

The following in-depth technical guide details the pKa characteristics, theoretical basis, and experimental determination of 2-methoxy-4-methylpyridin-3-amine hydrochloride , a critical intermediate in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the pKa characteristics, theoretical basis, and experimental determination of 2-methoxy-4-methylpyridin-3-amine hydrochloride , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1]

Executive Summary

  • Compound Name: 2-Methoxy-4-methylpyridin-3-amine hydrochloride[1]

  • CAS Number: 76005-99-7 (Free base)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][3][4] · HCl
  • Primary pKa (Conjugate Acid): 4.99 ± 0.18 (Predicted/Calculated)[1][5]

  • Role: Key synthetic intermediate for Vonoprazan Fumarate (TAK-438).[1][5]

This guide analyzes the acid dissociation constant (pKa) of the title compound. While direct experimental literature values for this specific intermediate are rare in public databases, its pKa can be derived with high confidence using Quantitative Structure-Property Relationship (QSPR) models and comparative analysis of substituted pyridines.[1][5] The value of ~5.0 places it as a weak base, significantly influenced by the orthosteric electronic competition between the 2-methoxy and 3-amino groups.[1][5]

Theoretical Framework & Structural Analysis

To understand the pKa of this molecule, one must deconstruct the electronic effects of its substituents on the pyridine ring.[5] The protonation event occurs at the pyridine ring nitrogen (N1) , not the exocyclic amine, due to the higher basicity of the heterocyclic nitrogen.

Substituent Electronic Effects

The basicity of the pyridine nitrogen (unsubstituted pKa


 5.[5]23) is modulated by three functional groups:
PositionSubstituentElectronic EffectImpact on N1 pKaMechanism
C2 Methoxy (-OCH

)
-I (Inductive) / +R (Resonance)Strong Decrease The inductive withdrawal is dominant at the ortho position, significantly lowering electron density at N1.[1] (Reference: 2-methoxypyridine pKa

3.28).[1][5]
C3 Amino (-NH

)
+R (Resonance) / -I (Inductive)Increase Strong resonance donation pushes electron density into the ring, stabilizing the protonated cation.[1][5] (Reference: 3-aminopyridine pKa

5.98).[1][5]
C4 Methyl (-CH

)
+I (Inductive) Slight Increase Weak electron donation via hyperconjugation stabilizes the positive charge.[1][5] (Reference: 4-methylpyridine pKa

6.02).[1][5]
The "Push-Pull" Equilibrium

The 2-methoxy group exerts a strong base-weakening effect, reducing the pKa from 5.2 (pyridine) to ~3.[1]3. However, the 3-amino and 4-methyl groups act as base-strengthening agents.[1][5]

  • Base Line: Pyridine (5.2)[1][5]

  • Penalty: 2-OMe (

    
    pKa 
    
    
    
    -2.0)[1][5]
  • Boost: 3-NH

    
     (
    
    
    
    pKa
    
    
    +0.8) + 4-Me (
    
    
    pKa
    
    
    +0.8)[1]
  • Net Result: The opposing forces largely cancel the deficit caused by the methoxy group, returning the pKa to near 5.0.

Protonation Pathway Visualization

The following diagram illustrates the thermodynamic preference for protonation at the ring nitrogen (N1) versus the exocyclic amine (N3).

ProtonationPathway cluster_legend Thermodynamic Stability Base Free Base (Neutral) N1_Prot N1-Protonated (Pyridinium) STABLE (Major Species) pKa ~ 4.99 Base->N1_Prot + H+ (Preferred) N3_Prot N3-Protonated (Anilinium) UNSTABLE (Minor Species) pKa < 2.0 Base->N3_Prot + H+ (Disfavored)

Caption: Thermodynamic protonation pathway. The pyridine nitrogen (N1) is the primary basic center.[5] The exocyclic amine (N3) is rendered non-basic due to resonance delocalization into the electron-deficient pyridine ring.[1]

Experimental Determination Protocol

For researchers requiring precise experimental validation (e.g., for salt screening or formulation), Potentiometric Titration is the gold standard method.[5] Due to the limited aqueous solubility of the free base, a mixed-solvent approach is recommended.[5]

Materials & Equipment
  • Instrument: Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[5]

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Solvent: Carbonate-free water (degassed) or 50:50 Methanol:Water (if solubility is an issue).[1][5]

  • Reference Standard: Potassium Hydrogen Phthalate (KHP) for calibration.[5]

Step-by-Step Workflow
  • Electrode Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01 at 25°C.

  • Sample Preparation: Dissolve approximately

    
     M of the hydrochloride salt in 30 mL of the chosen solvent. Ensure complete dissolution.
    
  • Blank Titration: Perform a titration on the solvent blank to determine the background correction.[5]

  • Titration Run:

    • Since the sample is a hydrochloride salt (acidic form), titrate with 0.1 M NaOH .[5]

    • Add titrant in dynamic increments (0.01 mL near equivalence point).

    • Record Potential (mV) vs. Volume (mL).[5]

  • Data Processing: Determine the inflection point (equivalence point) using the first derivative (

    
    ).[5] Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.[1][5]
    
Yasuda-Shedlovsky Extrapolation (For Mixed Solvents)

If methanol/water is used, the measured pKa (


) must be extrapolated to zero organic solvent to find the aqueous pKa (

).[1]

[1]
  • Plot

    
     vs. 
    
    
    
    (dielectric constant).[1]
  • The intercept allows calculation of the aqueous pKa.[5]

TitrationWorkflow Start Start: Hydrochloride Salt Dissolve Dissolve in degassed water (or MeOH/Water mix) Start->Dissolve Titrate Titrate with 0.1 M NaOH (Base converts BH+ to B) Dissolve->Titrate Measure Record pH vs Volume Titrate->Measure Calc Calculate 1st Derivative Identify Equivalence Point Measure->Calc Result Determine pKa (Half-neutralization point) Calc->Result

Caption: Potentiometric titration workflow for determining the pKa of the hydrochloride salt.

Implications for Drug Development

Salt Selection & Stability

With a pKa of ~5.0, the hydrochloride salt is an appropriate choice.[5]

  • 
    pKa Rule:  For a stable salt, 
    
    
    
    .[1][5]
  • HCl (

    
    ) and the base (
    
    
    
    ) provide a
    
    
    of 11, ensuring a highly stable, crystalline salt that resists disproportionation in solid state.[1]
Solubility & pH-Dependent Dissolution

The compound will exhibit pH-dependent solubility:

  • pH < 3.0: Highly soluble (Fully protonated, cationic).[5]

  • pH 5.0: ~50% ionized.[5] Solubility begins to decrease.[5]

  • pH > 7.0: Low solubility (Neutral free base).[5]

  • Note: In the synthesis of Vonoprazan, maintaining pH < 4 is crucial to keep this intermediate in solution during aqueous workups.[5]

References

  • Predicted pKa Data

    • ChemicalBook & GuideChem Databases. (2024).[5] "2-Methoxy-4-methylpyridin-3-amine Properties." Retrieved from and .[1]

    • Value Cited: 4.99 ± 0.18.[2][5][6][7][8]

  • Comparative Pyridine Data

    • Williams, R. (2022).[5] "pKa Data Compiled." Organic Chemistry Data. Retrieved from .[5]

    • Values Cited: Pyridine (5.23), 2-Methoxypyridine (3.28), 3-Aminopyridine (5.98).[1]

  • Vonoprazan Context

    • Otake, K., et al. (2016). "Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438)." Pharmacology Research & Perspectives. Retrieved from .[5]

  • Experimental Methodology

    • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights. Retrieved from .[5]

Sources

Protocols & Analytical Methods

Method

protocol for nucleophilic substitution on 2-methoxy-4-methylpyridin-3-amine

Application Note: Strategic Nucleophilic Substitution Protocols for 2-Methoxy-4-methylpyridin-3-amine (Sandmeyer) and Activated Pathways[1] Executive Summary & Chemical Context This guide details the protocols for nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution Protocols for 2-Methoxy-4-methylpyridin-3-amine


 (Sandmeyer) and Activated 

Pathways[1]

Executive Summary & Chemical Context

This guide details the protocols for nucleophilic substitution on 2-methoxy-4-methylpyridin-3-amine (CAS: 6635-91-2 / 103577-66-8).[1] This scaffold presents a unique challenge in medicinal chemistry due to its "push-pull" electronic environment:

  • Electron-Rich C3 Position: The amino group (

    
    ) at C3 and the methyl group at C4 significantly increase electron density, deactivating the ring toward conventional Nucleophilic Aromatic Substitution (
    
    
    
    ) unless the amine is first converted.[1]
  • Activated C2 Position: The 2-methoxy group is ortho to the pyridine nitrogen, making it a potential leaving group, but it is stabilized by the electron-donating nature of the adjacent amine.

Therefore, "substitution" on this substrate requires two distinct strategies depending on the target site:

  • Strategy A (C3-Substitution): Radical-Nucleophilic Substitution via Diazotization (Sandmeyer/Balz-Schiemann) to replace

    
    .[1]
    
  • Strategy B (C2-Substitution): Acid-Mediated Activation to replace

    
    .[1]
    

Strategic Reaction Pathways (Logic Map)

The following flowchart illustrates the decision logic for functionalizing this specific pyridine scaffold.

G cluster_0 Pathway A: C3 Substitution cluster_1 Pathway B: C2 Substitution Substrate 2-Methoxy-4-methyl pyridin-3-amine Diazonium Intermediate: Diazonium Salt Substrate->Diazonium NaNO2, HX (Diazotization) Pyridone Intermediate: 2-Pyridone Substrate->Pyridone HBr/AcOH (Demethylation) Sandmeyer C3-Halide (Br, Cl, I) Diazonium->Sandmeyer CuX (Sandmeyer) Schiemann C3-Fluoride (F) Diazonium->Schiemann HBF4 / Heat (Balz-Schiemann) Chloropyridine 2-Chloro-Derivative Pyridone->Chloropyridine POCl3 (Deoxychlorination) SNAr_Product C2-Substituted (Amine/Ether) Chloropyridine->SNAr_Product H-Nu, Base (Classic SNAr)

Figure 1: Bifurcated synthetic workflow for C3 vs. C2 substitution. Pathway A utilizes the amine as a leaving group (


).[2] Pathway B activates the methoxy group for displacement.

Protocol A: C3-Substitution via Sandmeyer Reaction

Objective: Replacement of the C3-amino group with a halogen (Br, Cl, I) to enable subsequent cross-coupling (e.g., Suzuki-Miyaura).[1] Mechanism: Radical-Nucleophilic Aromatic Substitution (


 character).[1]
Critical Considerations
  • Stability: The 2-methoxy group is acid-sensitive.[1] Strongly acidic diazotization conditions (conc.

    
    ) may cause premature hydrolysis to the pyridone. Use hydrohalic acids (HBr/HCl) at controlled temperatures. 
    
  • Exotherm: The decomposition of the diazonium salt is exothermic and releases

    
     gas.
    
Step-by-Step Methodology (Bromination)
  • Diazotization:

    • Setup: Charge a 3-neck flask with 2-methoxy-4-methylpyridin-3-amine (1.0 equiv) and 48% HBr (3.0–4.0 equiv). Cool to 0°C using an ice/salt bath.

    • Addition: Dropwise add a solution of

      
        (1.1 equiv) in water, maintaining internal temperature 
      
      
      
      .
    • Checkpoint: Stir for 30 mins. The solution should be clear to slightly yellow (diazonium salt formation). Test with starch-iodide paper (instant blue = excess nitrite).[1]

  • Substitution (Sandmeyer Step):

    • Catalyst Prep: In a separate vessel, dissolve CuBr (0.5–1.0 equiv) in 48% HBr (1.0 equiv).[1]

    • Transfer: Slowly transfer the cold diazonium solution into the CuBr solution (which can be at RT or slightly warmed to 40°C depending on reactivity) over 20 minutes. Caution: Vigorous

      
       evolution.[1]
      
    • Reaction: Heat the mixture to 60°C for 1–2 hours.

  • Workup:

    • Cool to RT. Neutralize carefully with saturated

      
       or NaOH (keep T < 20°C to avoid hydrolyzing the methoxy group).
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      

Expected Yield: 65–80% Product: 3-Bromo-2-methoxy-4-methylpyridine.[1]

Protocol B: C2-Substitution via Activation Sequence

Objective: Displacement of the 2-methoxy group. Challenge: Direct displacement of the 2-OMe by nucleophiles (e.g., amines) is kinetically slow due to the electron-donating C3-amine.[1] Solution: The "Activation-Displacement" sequence is required.[1]

Phase 1: Demethylation to Pyridone
  • Dissolve substrate in 33% HBr in Acetic Acid (5.0 equiv).

  • Reflux (100–110°C) for 4–6 hours.

  • Concentrate in vacuo.[1] Neutralize to precipitate the 3-amino-4-methylpyridin-2(1H)-one .

    • Note: This converts the poor leaving group (-OMe) into the pyridone tautomer, which can be chlorinated.[1]

Phase 2: Deoxychlorination ( )
  • Reagent: Suspend the dried pyridone intermediate in neat

    
      (5.0 equiv).
    
  • Catalyst: Add a drop of DMF (Vilsmeier-Haack activation).[1]

  • Heat: Reflux at 105°C for 3 hours.

  • Quench: Pour carefully onto crushed ice/ammonia mixture.

  • Isolate: Extract the 2-chloro-4-methylpyridin-3-amine .

Phase 3: Nucleophilic Aromatic Substitution ( )

Now that the 2-position holds a Chlorine atom (a superior leaving group), standard


 is possible.[1]
  • Nucleophile: Primary/Secondary Amines, Thiols, Alkoxides.

  • Conditions:

    • Solvent: DMSO or NMP (polar aprotic favors

      
      ).[1]
      
    • Base:

      
       or DIPEA (2.0 equiv).[1]
      
    • Temp: 80–120°C.[1]

Comparative Data & Troubleshooting

ParameterC3-Sandmeyer (Bromination)C2-Displacement (Direct

)
C2-Displacement (via Cl)
Target Site C3 (Amine removal)C2 (Methoxy removal)C2 (Chloride removal)
Reagents


, Heat
1.[1]

; 2.

Difficulty Moderate (Temp control)High (Low reactivity)Moderate (Multi-step)
Major Side Product Phenol (Hydrolysis of

)
No reaction / DecompositionDimerization
Key Success Factor Keep T < 5°C during diazotizationRequires microwave/sealed tubeDry Pyridone intermediate

Troubleshooting Guide:

  • Problem: Low yield in Sandmeyer.

    • Root Cause:[1][2][3][4] Diazonium salt decomposition before CuBr addition.[1]

    • Fix: Ensure internal temp never exceeds 5°C during nitrite addition.[5] Use Sulfamic acid to quench excess nitrite before heating.

  • Problem: Loss of Methoxy group during Sandmeyer.

    • Root Cause:[1][2][3][4] Acid concentration too high or temperature too high.[1]

    • Fix: Use HBr instead of

      
      ; neutralize immediately after reaction completion.
      

References

  • Sandmeyer Reaction Mechanism & Scope

    • Title: The Sandmeyer Reaction: A Review.[6]

    • Source:Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Pyridine Reactivity &

    
    : 
    
    • Title: Nucleophilic Aromatic Substitution on Pyridines.[1][7][8][9][10][11]

    • Source:Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Halopyridines (Relevant Analogues)

    • Title: Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.[1]

    • Source:Royal Society of Chemistry (RSC) Advances.[1]

    • URL:[Link]

  • Safety Data & Handling

    • Title: 3-Amino-2-methoxy-4-methylpyridine SDS.[1]

    • Source:ECHEMI.

Sources

Application

using 2-methoxy-4-methylpyridin-3-amine HCl as a heterocyclic building block

Topic: Strategic Utilization of 2-Methoxy-4-methylpyridin-3-amine HCl as a Heterocyclic Building Block Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Methoxy-4-methylpyridin-3-amine HCl as a Heterocyclic Building Block Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Privileged" Pyridine Scaffold

2-Methoxy-4-methylpyridin-3-amine (CAS: 76005-99-7) is a high-value heterocyclic building block that offers a unique trifecta of structural features for medicinal chemistry:

  • The 3-Amino Anchor: A primary aniline-like handle for rapid diversification via amide coupling, urea formation, or reductive amination.

  • The 2-Methoxy "Switch": Acts as a hydrogen bond acceptor in the "retained" mode or as a latent leaving group (via activation) for scaffold morphing into fused bicyclic systems.

  • The 4-Methyl "Twist": This substituent is critical. It introduces steric bulk that can force orthogonal conformation in biaryl systems (improving selectivity) and blocks the metabolically vulnerable 4-position (preventing P450 oxidation).

This guide details the handling, activation, and transformation of this building block, moving beyond simple coupling to advanced scaffold synthesis.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Methoxy-4-methylpyridin-3-amine hydrochloride
CAS (Free Base) 76005-99-7
CAS (HCl Salt) Commonly custom synthesized; refer to free base for bulk
Molecular Weight 138.17 (Free Base) / 174.63 (HCl Salt)
Appearance Off-white to pale brown solid (oxidation sensitive)
Solubility HCl Salt: Water, Methanol, DMSO.[1][2][3] Free Base: DCM, EtOAc, THF.
Stability The free base is prone to oxidation (N-oxide formation) and darkening upon air exposure. Store under Argon at -20°C.
Protocol A: Salt Break & Free-Basing

Rationale: Many palladium-catalyzed couplings and nucleophilic attacks fail or proceed sluggishly with the HCl salt due to protonation of the catalyst or nucleophile. Free-basing is a mandatory precursor step.

  • Dissolution: Suspend 10.0 g of 2-methoxy-4-methylpyridin-3-amine HCl in 100 mL of DCM.

  • Neutralization: Slowly add 100 mL of saturated aqueous NaHCO₃. (Caution: Gas evolution).

  • Extraction: Stir vigorously for 20 minutes until the solid dissolves and the organic layer is clear. Separate phases.

  • Re-extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate in vacuo at <40°C. Use immediately or store under inert gas. Do not heat above 50°C to avoid potential self-condensation or degradation.

Strategic Application Workflows

The utility of this building block diverges into two distinct pathways: Pathway A (Retained Methoxy) for functionalized pyridines, and Pathway B (Scaffold Morphing) for fused heterocycles.

Workflow Start Starting Material: 2-Methoxy-4-methylpyridin-3-amine Decision Strategic Decision Start->Decision PathA Pathway A: Retain Methoxy Group Decision->PathA Target: Functionalized Pyridine PathB Pathway B: Scaffold Morphing Decision->PathB Target: Fused Bicyclic System Amide Amide/Urea Coupling (Kinase Inhibitors) PathA->Amide Demethyl Step 1: Demethylation (HBr/AcOH) -> Pyridone PathB->Demethyl Bioiso Bioisostere for o-Anisidine / Isothiazole Amide->Bioiso Chlor Step 2: Chlorination (POCl3) -> 2-Cl-3-NH2 Demethyl->Chlor Disp Step 3: SNAr Displacement (R-NH2) -> Diamine Chlor->Disp Cyclize Step 4: Cyclization -> Imidazo[4,5-b]pyridine Disp->Cyclize

Figure 1: Strategic decision tree for utilizing the 2-methoxy-4-methylpyridin-3-amine scaffold.

Pathway A: Amide Coupling (Retained Methoxy)

This pathway targets kinase inhibitors where the pyridine nitrogen acts as a hinge binder or solvent-exposed solubilizing group. The 2-methoxy group often serves as a bioisostere for an ortho-fluorine or carbonyl.

Protocol B: HATU-Mediated Amide Coupling

Causality: The 3-amino group is moderately nucleophilic but sterically crowded by the 4-methyl group. Standard EDC/HOBt couplings often stall. HATU provides the necessary activation energy.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[4]

  • 2-Methoxy-4-methylpyridin-3-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and DIPEA in DMF. Add HATU and stir for 5 minutes at Room Temperature (RT) to form the activated ester (yellow color change typical).

  • Addition: Add the free-based pyridin-3-amine (from Protocol A) in one portion.

  • Reaction: Stir at 50°C for 4-16 hours.

    • Note: The 4-methyl group hinders approach; heating is often required unlike standard aniline couplings.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine.

  • Purification: Flash chromatography (Hex/EtOAc). The product will likely be UV active at 254 nm.

Pathway B: Scaffold Morphing (Imidazo[4,5-b]pyridine Synthesis)

This is the advanced application. Direct cyclization to an imidazopyridine is impossible with the 2-methoxy group intact because the 2-position lacks the necessary nitrogen nucleophile. We must first "activate" the ring by converting the methoxy to a chloride, then to an amine.

Protocol C: The "Activation" Sequence (Methoxy -> Chloro)

Mechanism: Acidic hydrolysis reveals the pyridone tautomer, which reacts with POCl₃ to install a reactive chlorine handle.

  • Demethylation:

    • Dissolve 2-methoxy-4-methylpyridin-3-amine (5.0 g) in 48% HBr (50 mL) and AcOH (50 mL).

    • Reflux (100°C) for 12 hours.

    • Concentrate to dryness. The product is 3-amino-4-methylpyridin-2(1H)-one HBr .

  • Chlorination:

    • Suspend the pyridone salt in POCl₃ (10 vol).

    • Heat to reflux (105°C) for 4 hours.

    • Critical Safety: Quench slowly into ice-water/NH₄OH. POCl₃ hydrolysis is violent.

    • Extract with DCM. Product: 2-chloro-4-methylpyridin-3-amine .

Protocol D: Cyclization to 4-Methyl-1H-imidazo[4,5-b]pyridine

Rationale: With the 2-chloro-3-amine in hand, we can now perform a cascade amination-cyclization.

Target: Synthesis of 1-substituted-4-methyl-imidazo[4,5-b]pyridine.

Reagents:

  • 2-Chloro-4-methylpyridin-3-amine (1.0 equiv)

  • Primary Amine (R-NH₂, e.g., Benzylamine) (1.2 equiv)

  • Triethyl Orthoformate (HC(OEt)₃) (Excess/Solvent) or Formic Acid

  • Catalyst: p-TsOH (0.1 equiv)

Step-by-Step:

  • Displacement (S_NAr):

    • Combine 2-chloro-4-methylpyridin-3-amine and R-NH₂ in NMP or Dioxane.

    • Heat to 140-160°C (Microwave preferred) for 1 hour.

    • Checkpoint: Monitor LCMS for conversion to the diamine (2-amino-3-(alkylamino)pyridine).

  • Cyclization:

    • Isolate the diamine or proceed in one pot.

    • Add Triethyl Orthoformate (5 equiv) and p-TsOH.

    • Heat to 100°C for 2 hours.

  • Result: The formation of the imidazole ring fused to the pyridine.[5] The 4-methyl group remains, providing a unique steric profile compared to standard imidazopyridines.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance from 4-methyl group.Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; heat to reflux.
Incomplete Demethylation Methoxy group is robust.Use BBr₃ in DCM at 0°C -> RT instead of HBr/AcOH if the substrate is sensitive.
Regioselectivity Issues N3 vs N1 alkylation in imidazoles.The Protocol D (Displacement then Cyclization) guarantees N1 substitution. Direct alkylation of the final heterocycle yields mixtures.
Black Tarry Reaction Oxidation of the free amine.Always degas solvents (sparge with N₂) prior to adding the amine.

References

  • Synthesis of Imidazo[4,5-b]pyridines: Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[6] Palladium-Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767. Link

  • Vonoprazan Chemistry (Pyridine Sulfonyls): Otake, K., et al. (2016). Vonoprazan fumarate, a novel potassium-competitive acid blocker. The Journal of Pharmacology and Experimental Therapeutics. Link

  • Amide Coupling Strategies: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Heterocyclic Building Blocks: 2-Methoxy-4-methylpyridin-3-amine Product Data. Link (Generic search link for verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methoxy-4-Methylpyridin-3-Amine Synthesis

Ticket ID: #SYN-2M4M-RED-001 Subject: Improving Yield & Purity of 2-Methoxy-4-Methylpyridin-3-Amine from Nitro Precursors Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2M4M-RED-001 Subject: Improving Yield & Purity of 2-Methoxy-4-Methylpyridin-3-Amine from Nitro Precursors Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-methoxy-4-methylpyridin-3-amine (CAS: 160590-36-3) is a critical step in the production of kinase inhibitors like Lenvatinib . Users frequently report yield losses during the reduction of the nitro precursor (2-methoxy-4-methyl-3-nitropyridine ).

Root Cause Analysis: The primary yield killer is not the reduction itself, but the chemical instability of the 2-methoxy group . Under the acidic conditions often used for nitro reduction (e.g., Fe/HCl or Sn/HCl), the methoxy group hydrolyzes to form 4-methyl-3-aminopyridin-2(1H)-one (a pyridone impurity), which precipitates or washes away during extraction.

This guide provides optimized protocols to prevent this side reaction and maximize yield.

Module 1: Precursor Quality Check (Critical Control Point)

Before attempting reduction, you must validate your precursor. Reducing a mixture of 2-chloro and 2-methoxy nitro compounds will result in an inseparable mixture of amines.

The Precursor: 2-methoxy-4-methyl-3-nitropyridine.[1][2] The Trap: Incomplete methoxylation of the starting material (2-chloro-4-methyl-3-nitropyridine).

Validation Protocol:

  • Run HPLC/UPLC: Ensure <0.5% of the 2-chloro analog remains.

  • Why? The 2-chloro-amine has a similar pKa and solubility to your target 2-methoxy-amine, making purification by acid-base extraction impossible.

  • Fix: If 2-chloro is present, re-treat with

    
     at reflux for 2 hours before proceeding to reduction.
    

Module 2: Optimized Reduction Protocols

We recommend Protocol A for small-to-medium scale (high purity) and Protocol B for large scale (robustness).

Protocol A: Catalytic Hydrogenation (High Purity)

Best for: Clean impurity profiles and ease of workup.

The Logic: Uses neutral conditions to prevent methoxy hydrolysis. Risk: Over-reduction of the pyridine ring (rare with Pd/C) or catalyst poisoning.

ParameterSpecificationReasoning
Catalyst 5% or 10% Pd/C (50% wet)"Wet" catalyst reduces fire risk; Pd is highly active for nitro groups.
Loading 5-10 wt% relative to substrateSufficient turnover without excessive cost.
Solvent Methanol (Anhydrous) Avoids transesterification; high solubility for nitro precursor.
Pressure 1–3 bar (Balloon to Low Pressure)High pressure (>5 bar) increases risk of ring reduction.
Additives None (Neutral pH)Do NOT add acid. Acid promotes demethylation.

Step-by-Step:

  • Dissolve precursor in Methanol (10 volumes).

  • Inert the vessel with Nitrogen (

    
    ) for 15 mins.
    
  • Add Pd/C catalyst carefully under

    
     flow.
    
  • Switch to Hydrogen (

    
    ) atmosphere (balloon or shaker).
    
  • Stir vigorously at 25–30°C . Note: Do not heat >40°C to avoid side reactions.

  • Monitor by TLC/HPLC. Reaction typically completes in 2–4 hours.

  • Filter through Celite to remove Pd.

  • Concentrate filtrate to obtain the amine as a pale yellow oil/solid.

Protocol B: Iron-Ammonium Chloride Reduction (Robust)

Best for: Scale-up or when hydrogenation equipment is unavailable.

The Logic: Traditional Fe/HCl is forbidden here. The strong acid cleaves the ether. We substitute


 with Ammonium Chloride (

)
to buffer the pH at ~5–6, which is mild enough to preserve the methoxy group but acidic enough to activate the Iron.
ParameterSpecificationReasoning
Reductant Iron Powder (325 mesh)High surface area for electron transfer.
Electrolyte

(Sat. Aqueous)
Provides mild proton source without dropping pH < 4.
Solvent Ethanol / Water (3:1)Iron requires water for surface activation; Ethanol dissolves substrate.
Temp 70–80°CReflux is required for Fe-mediated electron transfer.

Step-by-Step:

  • Suspend precursor (1 eq) and Iron powder (4–5 eq) in Ethanol (5 vol).

  • Add saturated aqueous

    
     solution (2 vol).
    
  • Heat to reflux (approx. 75°C) with vigorous mechanical stirring.

  • Critical Check: Monitor reaction. If it stalls, add small portions of fresh

    
     solution, not HCl.
    
  • Once complete (1–3 hours), filter hot through Celite (iron sludge can clog; keep hot).

  • Wash the filter cake with hot Ethanol.

  • Concentrate to remove Ethanol.

  • Workup: Basify the remaining aqueous layer to pH 9–10 with

    
     (mild base) and extract with Ethyl Acetate. Do not use NaOH if avoidable to prevent hydrolysis.
    

Module 3: Troubleshooting & Diagnostics

Visualizing the Failure Modes

The following diagram illustrates the synthesis pathway and where users typically lose yield (The "Red Zones").

SynthesisPath cluster_0 Critical Control Point Precursor 2-Chloro-4-methyl- 3-nitropyridine Intermediate 2-Methoxy-4-methyl- 3-nitropyridine Precursor->Intermediate NaOMe/MeOH Control Temp! Impurity2 Impurity B: 2-Chloro-amine (Incomplete Methoxylation) Precursor->Impurity2 Skip Purification + Reduction Target TARGET: 2-Methoxy-4-methyl- pyridin-3-amine Intermediate->Target Reduction (H2/Pd or Fe/NH4Cl) Impurity1 Impurity A: 2-Pyridone derivative (Hydrolysis Product) Intermediate->Impurity1 Acidic Conditions (HCl/AcOH)

Figure 1: Synthesis pathway highlighting the critical risk of acid-catalyzed hydrolysis (Impurity A) and precursor carryover (Impurity B).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<50%) + White Precipitate in Aqueous Layer Acid Hydrolysis. You likely used strong acid (HCl) or heated too long in acidic media. The product converted to the water-soluble pyridone.Switch to Protocol B (

)
or Protocol A. Avoid pH < 4. Recover pyridone from aqueous layer to confirm diagnosis.
Product contains ~10% Chloro-amine Precursor Impurity. The methoxylation step was incomplete.Reprocess Precursor. Treat the nitro-precursor with

again before reduction. You cannot separate the amines easily.
Reaction Stalls (Hydrogenation) Catalyst Poisoning. Sulfur or halide traces from previous steps are deactivating the Pd.Wash Precursor. Recrystallize the nitro precursor to remove salts. Increase catalyst loading to 10%.
Red/Brown Oil Product Oxidation/Azo formation. Air exposure during workup or incomplete reduction intermediates.Add Antioxidant. Add a pinch of Ascorbic acid during workup. Ensure full conversion (no nitroso intermediates) before stopping reaction.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Tin Chloride (


) for this reduction? 
A:  We advise against it. 

reductions require highly acidic environments (HCl) to keep Tin in solution. This acidity will almost certainly hydrolyze your 2-methoxy group to a 2-pyridone [1]. If you must use Tin, you have to buffer it heavily, which makes workup difficult.

Q2: My product is turning purple/black upon storage. Why? A: Aminopyridines are electron-rich and prone to oxidation. Store the amine under Argon/Nitrogen in the freezer (-20°C). If storing for long periods, keep it as a salt (e.g., Hydrochloride or Mesylate), but form the salt under anhydrous conditions (e.g., HCl in Dioxane) to avoid hydrolysis.

Q3: Why is the "4-methyl" group important for the reduction conditions? A: The methyl group at position 4 provides steric hindrance near the nitro group at position 3. This can slow down the reduction kinetics compared to a non-substituted pyridine. This is why "gentle" methods like transfer hydrogenation might be too slow; vigorous stirring and adequate temperature (for Fe reduction) or pressure (for Hydrogenation) are necessary [2].

Q4: Can I use Raney Nickel? A: Yes, Raney Nickel is effective, but it is often stored at high pH (alkaline). While the methoxy group is stable to base, Raney Ni can sometimes cause desulfurization (if sulfur is present elsewhere) or ring reduction. Pd/C is generally more controlled for this specific substrate.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Demonstrates the sensitivity of methoxy-nitropyridines to reaction conditions).

  • National Institutes of Health (NIH). (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation. (Discusses Pd catalyst behavior and steric effects in hydrogenation).

  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. (US7256295B2 - Explicitly discusses the failure of catalytic reduction due to poisoning and alternatives).

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Validation of Ammonium Formate/Pd protocols).

  • Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API. (Contextualizes the target molecule as a key intermediate).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-Methoxy-4-methylpyridin-3-amine HCl in Organic Synthesis

Welcome to the technical support center for 2-methoxy-4-methylpyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-methoxy-4-methylpyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this versatile building block in organic synthesis. Here, we provide practical, in-depth solutions and explanations grounded in chemical principles to ensure your reactions proceed efficiently and effectively.

I. Understanding the Solubility Profile of 2-Methoxy-4-methylpyridin-3-amine HCl

Before delving into troubleshooting, it's crucial to understand the inherent chemical properties of 2-methoxy-4-methylpyridin-3-amine HCl that govern its solubility. The molecule's structure, featuring a basic amine group on a pyridine ring, is protonated to form a hydrochloride salt. This salt form significantly influences its physical properties.

The presence of the charged ammonium group (-NH3+) and the chloride counter-ion renders the molecule highly polar.[1] Consequently, it exhibits poor solubility in nonpolar or weakly polar organic solvents.[1] This high polarity is a primary reason for its enhanced stability, as the lone pair of electrons on the nitrogen atom is engaged, preventing potential oxidative side reactions.[2]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of 2-methoxy-4-methylpyridin-3-amine HCl.

Q1: Why is my 2-methoxy-4-methylpyridin-3-amine HCl not dissolving in my reaction solvent?

The most likely reason is a mismatch in polarity between the highly polar hydrochloride salt and a less polar organic solvent. The principle of "like dissolves like" is fundamental here; polar solutes dissolve best in polar solvents.[3] Solvents like diethyl ether, hexane, toluene, or ethyl acetate are generally poor choices for dissolving this salt directly.

Q2: In which solvents should I expect 2-methoxy-4-methylpyridin-3-amine HCl to be soluble?

For direct dissolution, polar solvents are the most suitable. While specific quantitative solubility data for this compound is not extensively published, its structure suggests good solubility in:

  • High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1]

Q3: My reaction requires a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). What is the best approach?

Directly dissolving the hydrochloride salt in these solvents is often challenging. The most effective and widely practiced strategy is to convert the hydrochloride salt to its corresponding free amine in situ or as a separate workup step. The free amine is significantly less polar and, therefore, more soluble in a broader range of organic solvents.[1]

Q4: Can heating the mixture improve solubility?

Gentle heating can increase both the rate of dissolution and the overall solubility of the compound. However, this should be done with caution. Excessive heat can lead to the degradation of the starting material or other components in the reaction mixture. It is crucial to monitor the stability of your compound under thermal stress.

III. Troubleshooting Guide: A Step-by-Step Approach

When faced with solubility issues, a systematic approach is key to finding a solution efficiently.

Step 1: Initial Assessment and Simple Physical Methods

Before altering the chemical composition of your reaction, consider these physical methods to aid dissolution:

  • Vigorous Stirring: Ensure the mixture is well-agitated to maximize the surface area of the solid in contact with the solvent.

  • Particle Size Reduction: Grinding the solid material to a fine powder increases its surface area, which can enhance the rate of dissolution.[3]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the interaction between the solvent and the solute.[1][3]

Step 2: Optimizing the Solvent System

If physical methods are insufficient, modifying the solvent system is the next logical step.

  • Solvent Screening: If your reaction conditions permit, test the solubility in a small scale with different, more polar solvents.

  • Co-solvent System: Introduce a small amount of a polar co-solvent in which the compound is known to be soluble (e.g., adding a small volume of methanol or DMSO to a suspension in DCM).[1][4] This can often be enough to bring the material into solution without drastically changing the overall polarity of the reaction medium.

The following table provides a general guide to solvent selection based on polarity:

PolaritySolvent ExamplesExpected Solubility of 2-methoxy-4-methylpyridin-3-amine HCl
High Water, Methanol, Ethanol, DMF, DMSOGood
Medium Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonePoor to Moderate (often requires modification)
Low Toluene, Hexane, Diethyl EtherVery Poor / Insoluble
Step 3: Chemical Modification - Conversion to the Free Amine

For reactions requiring non-polar or weakly polar solvents, converting the hydrochloride salt to the free amine is often the most robust solution.[1] This process involves the neutralization of the hydrochloride with a base.

Experimental Protocol: In-situ Free Amine Generation
  • Setup: Suspend 2-methoxy-4-methylpyridin-3-amine HCl (1 equivalent) in your anhydrous organic solvent of choice (e.g., DCM, THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control any potential exotherm from the neutralization.

  • Base Addition: Slowly add a suitable tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.0-1.1 equivalents), dropwise to the stirred suspension.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the corresponding ammonium hydrochloride salt (e.g., triethylammonium chloride), which will often precipitate as a white solid.[1]

  • Reaction Progression: The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step. The precipitated ammonium salt is typically an innocuous bystander in many reactions.

Causality behind this choice: By removing the proton from the amine, its polarity is significantly reduced, making it more compatible with a wider range of organic solvents. The choice of a tertiary amine base is critical as it is non-nucleophilic and will not compete with the desired reaction pathway.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical progression for addressing solubility issues with 2-methoxy-4-methylpyridin-3-amine HCl.

Troubleshooting_Workflow Start Start: Solubility Issue with 2-methoxy-4-methylpyridin-3-amine HCl Physical_Methods Attempt Physical Methods: - Vigorous Stirring - Particle Size Reduction - Sonication Start->Physical_Methods Check_Dissolution1 Is the compound dissolved? Physical_Methods->Check_Dissolution1 Solvent_Modification Modify Solvent System: - Screen Polar Solvents - Use a Co-solvent Check_Dissolution1->Solvent_Modification No Proceed Proceed with Reaction Check_Dissolution1->Proceed Yes Check_Dissolution2 Is the compound dissolved? Solvent_Modification->Check_Dissolution2 Chemical_Modification Chemical Modification: Convert to Free Amine (add TEA or DIPEA) Check_Dissolution2->Chemical_Modification No Check_Dissolution2->Proceed Yes Check_Dissolution3 Is the compound dissolved? Chemical_Modification->Check_Dissolution3 Check_Dissolution3->Proceed Yes Consult Consult Further (e.g., consider alternative reagents) Check_Dissolution3->Consult No

Caption: A decision-making workflow for troubleshooting solubility.

IV. Advanced Considerations

Phase-Transfer Catalysis

In biphasic systems where the amine hydrochloride needs to react with a reagent in an immiscible organic phase, a phase-transfer catalyst can be employed. These catalysts facilitate the transport of one reactant across the phase boundary to react with the other.[3]

Solid-State and Mechanochemical Approaches

For extremely insoluble substrates where solvent-based methods fail, solid-state synthesis techniques like ball-milling can be an effective, albeit specialized, alternative.[4][5] These methods involve the mechanical mixing of solid reactants to induce a reaction without the need for a solvent.[5][6]

V. References

  • American Chemical Society. (2021, March 30). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution.... Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Amino-2-Methoxy-4-Methylpyridine Storage &amp; Handling

Case ID: AMMP-OX-PREV Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The Stability Paradox Welcome to the technical support hub for 3-amino-2-methoxy-4-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMMP-OX-PREV

Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 3-amino-2-methoxy-4-methylpyridine .

This molecule presents a specific stability challenge due to the electronic push-pull effect . The methoxy group (-OCH₃) at the 2-position is a strong electron donor by resonance. While this makes the molecule a potent nucleophile for your downstream coupling reactions (e.g., Buchwald-Hartwig or amide coupling), it simultaneously increases the electron density at the 3-amino group, significantly lowering its oxidation potential.

Simply put: The features that make this molecule reactive in your synthesis also make it highly susceptible to atmospheric oxidation.

This guide provides the protocols required to arrest this degradation.

Module 1: Critical Storage Protocols

The Golden Rules of Storage
ParameterRecommendationTechnical Rationale
Physical State Solid (Crystalline) In solution, dissolved oxygen has higher mobility and contact efficiency with the solute. Store as a solid whenever possible.
Atmosphere Argon (Ar) Argon is heavier than air and forms a stable "blanket" over the crystals. Nitrogen (

) is acceptable but less effective if the container is frequently opened.
Temperature -20°C Arrhenius kinetics dictate that oxidation rates drop significantly at lower temperatures.
Container Amber Glass + Parafilm Amber glass blocks UV/Vis light (which catalyzes radical formation). Parafilm/Teflon tape prevents oxygen diffusion through the cap threads.
Decision Tree: How should I store my sample?

Use this logic flow to determine the immediate processing steps for your sample upon receipt or synthesis.

StorageLogic Start Sample Receipt / Synthesis CheckState Current State? Start->CheckState Solution In Solution CheckState->Solution Solid Solid / Crystal CheckState->Solid Dry Evaporate Solvent (Rotovap < 40°C) Solution->Dry Immediate Purge Purge with Argon (3 cycles) Solid->Purge Dry->Solid Seal Seal: Amber Vial + Parafilm/Teflon Purge->Seal Freeze Store at -20°C Seal->Freeze

Figure 1: Decision matrix for stabilizing 3-amino-2-methoxy-4-methylpyridine immediately upon handling.

Module 2: The Mechanism of Degradation

Understanding how the molecule dies is the key to keeping it alive. The degradation is not a simple decomposition; it is an oxidative dimerization cascade.

The Oxidative Pathway

The electron-rich amino group reacts with atmospheric oxygen (often catalyzed by trace metals or light) to form a radical cation. These radicals couple to form azo-dimers (colored impurities) or oxidize further to N-oxides .

OxidationPath Molecule Native Molecule (Colorless) Radical Amino Radical (Reactive Intermediate) Molecule->Radical + O2 / Light Dimer Azo-Dimer (Yellow/Brown Impurity) Radical->Dimer Dimerization NOxide N-Oxide (Polar Impurity) Radical->NOxide Further Oxidation

Figure 2: The degradation pathway. The transition from colorless to yellow/brown indicates the formation of extended conjugated systems (azo-dimers).

Module 3: Troubleshooting Guide

Symptom: The white powder has turned yellow/brown.
  • Diagnosis: Oxidation has occurred.[1][2] The color comes from the "azo" chromophore (-N=N-) formed by the coupling of two amine radicals [1].

  • Corrective Action (Purification):

    • Dissolve: Dissolve the solid in a minimal amount of Ethyl Acetate.

    • Wash: Perform an acid-base extraction.

      • Add 1M HCl (The amine protonates and goes to the water layer; neutral azo-impurities stay in organics).

      • Discard the organic layer.

      • Basify the aqueous layer with NaOH to pH 10.

      • Extract back into fresh Ethyl Acetate.[3]

    • Result: The oxidized dimers are removed, restoring purity.

Symptom: LC-MS shows a peak at M+16.
  • Diagnosis: Formation of the N-oxide.[2] This typically happens at the pyridine nitrogen or the amine nitrogen if peroxides were present in the storage solvent (e.g., old THF or Ether) [2].

  • Corrective Action: N-oxides are difficult to revert without harsh reduction. If the impurity level is <5%, proceed with the reaction but expect slightly lower yields. If >5%, repurify via silica chromatography (Use 1% Triethylamine in the eluent to prevent streaking).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO or DMF stock solutions? A: No. DMSO is a mild oxidant (Swern oxidation mechanism) and is hygroscopic. Over time, DMSO can facilitate the oxidation of electron-rich amines. Furthermore, removing DMSO requires high heat, which accelerates degradation. Store as a dry powder.

Q2: I don't have an Argon tank. Is Nitrogen okay? A: Nitrogen is acceptable for short-term storage (<1 month). However, Argon is superior because it is denser than air. When you flush a vial with Argon, it settles at the bottom, physically displacing oxygen from the crystal surface. Nitrogen mixes more easily with air.

Q3: Would converting it to a salt (HCl) help? A: Yes, significantly. Converting the free base to the hydrochloride salt protonates the amino group. This removes the lone pair electrons from resonance, effectively "locking" the molecule against oxidation.

  • Protocol: Dissolve in Et2O, bubble dry HCl gas or add 4M HCl in Dioxane. Filter the precipitate.[4] The salt form is stable at room temperature for years [3].

References

  • Mechanisms of Aromatic Amine Oxid

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Describes the formation of azo-linkages and colored impurities in electron-rich arom
    • Link:

  • Stability of Aminopyridine Deriv

    • Source: Journal of Pharmaceutical Sciences
    • Context: Validates that aminopyridines are stable in solid form but degrade via N-oxide formation in solution/oxid
    • Link:

  • Purification and Handling of Air-Sensitive Pyridines

    • Source: BenchChem / Organic Chemistry Portal
    • Context: Protocols for acid-base extraction and salt formation to stabilize pyridine deriv
    • Link:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-4-Methylpyridin-3-Amine

Welcome to the technical support center for challenges related to the purification of 2-methoxy-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of 2-methoxy-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in removing this unreacted starting material from their reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to streamline your purification processes.

Introduction

2-Methoxy-4-methylpyridin-3-amine is a substituted pyridine derivative frequently employed as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its basic nature, conferred by the pyridinyl nitrogen and the exocyclic amine, alongside its moderate polarity, can present unique challenges during the workup and purification stages of a reaction. Incomplete consumption of this reagent often leads to its presence as a significant impurity in the crude product mixture, necessitating effective removal strategies to achieve the desired product purity.

This guide will explore the fundamental chemical properties of 2-methoxy-4-methylpyridin-3-amine and leverage this understanding to devise logical and efficient purification strategies. We will delve into various techniques, from classical liquid-liquid extraction to modern scavenger resin technology, providing both the "how" and the "why" behind each method.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted 2-methoxy-4-methylpyridin-3-amine from my reaction mixture so difficult?

A1: The difficulty arises from a combination of its physical and chemical properties. Its basicity means it can interact with acidic species in your mixture or on silica gel during chromatography, leading to tailing and poor separation. Its solubility in a range of organic solvents can also make straightforward extraction challenging.

Q2: I tried a simple water wash, but it didn't remove all of the amine. What went wrong?

A2: While the amine has some water solubility, it is often insufficient for complete removal, especially if the amine is present in high concentrations or if your organic solvent has some miscibility with water. To enhance its aqueous solubility, you need to protonate the amine to form a more water-soluble salt.

Q3: Can I use silica gel chromatography to remove this amine?

A3: Yes, but with caution. The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. It is often necessary to buffer the mobile phase with a small amount of a basic additive, like triethylamine or ammonia, to achieve good chromatography.

Q4: Are there any alternatives to chromatography for removing this amine?

A4: Absolutely. This guide details several effective non-chromatographic methods, including acid-base extraction and the use of scavenger resins, which can be more efficient and scalable for removing basic impurities.

Chemical and Physical Properties of 2-Methoxy-4-Methylpyridin-3-Amine

A thorough understanding of the physicochemical properties of 2-methoxy-4-methylpyridin-3-amine is crucial for developing an effective purification strategy.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C7H10N2O[1]Provides the elemental composition.
Molecular Weight 138.17 g/mol [1]Useful for calculating molar equivalents.
Appearance Typically a solid at room temperature.Affects handling and dissolution.
Boiling Point 265.3°C at 760 mmHg[2]High boiling point suggests distillation is not a practical method for removal from most reaction mixtures.
pKa (predicted) The pyridine nitrogen and the amino group are both basic. The pKa of the conjugate acid of similar aromatic amines is typically in the range of 4-5. The exact pKa for this molecule is not readily available in the provided search results, but the basicity is a key property to exploit.The basicity allows for the formation of water-soluble salts upon treatment with acid, which is the foundation of acid-base extraction.[3][4][5]
Solubility Soluble in many common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol.[6] Limited solubility in non-polar solvents like hexanes.Dictates the choice of solvents for extraction and chromatography.

Troubleshooting and Purification Guides

This section provides detailed protocols and the scientific rationale for various methods to remove unreacted 2-methoxy-4-methylpyridin-3-amine.

Method 1: Acid-Base Extraction

This is often the most effective and straightforward method for removing basic impurities like 2-methoxy-4-methylpyridin-3-amine.[3][5] The principle lies in the differential solubility of the neutral amine and its protonated salt form.[3]

Scientific Principle

The basic nitrogen atoms of the amine can be protonated by an aqueous acid (like HCl or citric acid) to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral organic product remains in the organic phase.

Experimental Protocol
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl, 10% citric acid solution).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated amine will be in the lower aqueous layer (for DCM) or the upper aqueous layer (for less dense solvents like ethyl acetate).

  • Separation and Repeat: Drain the aqueous layer. To ensure complete removal, repeat the acidic wash (steps 2-4) one or two more times with fresh aqueous acid.

  • Neutralization and Back-Extraction (Optional): If you need to recover the amine, you can combine the acidic aqueous layers, cool them in an ice bath, and basify with a strong base (e.g., NaOH) until the pH is >10. Then, extract the now-neutral amine back into an organic solvent.[4]

  • Final Workup: Wash the organic layer containing your desired product with brine to remove any residual water, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Troubleshooting
  • Emulsion Formation: If an emulsion forms, try adding a small amount of brine to the separatory funnel and gently swirling. Letting the mixture stand for a longer period can also help.

  • Incomplete Removal: If the amine is still present after extraction (check by TLC or LC-MS), you may need to use a slightly more concentrated acid solution or perform additional washes.

Method 2: Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from a solution.[7][8] For removing primary amines, resins with electrophilic functional groups are highly effective.[8][9] This method is particularly useful for parallel synthesis or when traditional extraction methods are problematic.[7]

Scientific Principle

Scavenger resins for primary amines are typically functionalized with groups like isocyanates or aldehydes. These groups react covalently with the primary amine of 2-methoxy-4-methylpyridin-3-amine, immobilizing it onto the solid support. The resin can then be easily removed by filtration.

Experimental Workflow Diagram

Scavenger_Resin_Workflow Start Crude Reaction Mixture (in solution) AddResin Add Scavenger Resin Start->AddResin Stir Stir/Agitate (Room Temp, 1-16 h) AddResin->Stir Filter Filter to Remove Resin Stir->Filter Product Purified Product (in solution) Filter->Product Filtrate ResinWaste Resin with Bound Amine (Solid Waste) Filter->ResinWaste Solid

Caption: Workflow for amine removal using scavenger resins.

Experimental Protocol
  • Resin Selection: Choose a scavenger resin suitable for primary amines, such as a polystyrene-bound isocyanate or aldehyde resin.

  • Stoichiometry: Use a molar excess of the scavenger resin relative to the amount of unreacted amine. A 2-4 fold excess is a good starting point.[9]

  • Incubation: Add the scavenger resin to the solution of your crude product and stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the resin and the amine.

  • Monitoring: Monitor the disappearance of the amine from the solution by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain your purified product.

Troubleshooting
  • Slow Scavenging: If the removal is slow, gentle heating may accelerate the reaction. However, be cautious as this could also promote side reactions with your desired product. Ensure adequate mixing to facilitate contact between the amine and the resin.

  • Product Scavenging: If your product also contains a nucleophilic group, it may react with the scavenger resin. In such cases, a more selective scavenger or an alternative purification method should be considered.

Method 3: Column Chromatography

While it can be challenging, column chromatography is a viable option for removing 2-methoxy-4-methylpyridin-3-amine, especially for small-scale purifications or when other methods fail.

Scientific Principle

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10] By carefully selecting the mobile phase, the desired product can be eluted from the column while the more polar amine is retained.

Experimental Protocol
  • Stationary Phase: Use standard silica gel (SiO2).

  • Mobile Phase Selection:

    • Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

    • To prevent streaking and improve the separation, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or a few drops of aqueous ammonia to the eluent system.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Apply this to the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute your product. The amine should elute at a higher polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.

Troubleshooting
  • Amine Streaking/Tailing on TLC/Column: This is a clear indication of strong interaction with the acidic silica. The addition of a basic modifier to the eluent is the most effective solution.

  • Co-elution: If the product and the amine have very similar polarities, a different stationary phase (e.g., alumina) or an alternative purification technique may be necessary. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase can also provide better resolution.[10][11]

Method 4: Crystallization

If your desired product is a solid, crystallization can be an excellent method for purification.[12][13]

Scientific Principle

Crystallization separates compounds based on differences in their solubility in a particular solvent or solvent system at different temperatures.[13] The goal is to find a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while the amine impurity remains in solution.

Experimental Protocol
  • Solvent Screening: Experiment with different solvents to find one that meets the criteria described above.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing the amine impurity.

  • Drying: Dry the purified crystals under vacuum.

Summary of Methods

MethodAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Fast, scalable, inexpensive.[3]Requires a water-immiscible organic solvent; can lead to emulsions.Large-scale purifications where the product is not acid-sensitive.
Scavenger Resins High selectivity, simple filtration workup, suitable for automation.[8]Resins can be expensive; may require longer reaction times.High-throughput synthesis and when product is sensitive to aqueous workups.
Column Chromatography High resolving power for complex mixtures.[10]Can be time-consuming and solvent-intensive; amine may interact with silica.Small-scale purifications and for separating compounds with similar properties.
Crystallization Can yield very pure material; scalable.[12]Product must be a solid; requires finding a suitable solvent system.Purifying solid products on any scale.

By understanding the chemical nature of 2-methoxy-4-methylpyridin-3-amine and applying the principles outlined in this guide, researchers can confidently select and execute the most appropriate purification strategy for their specific needs.

References
  • US Patent US8455691B2, "Process for the purification of aromatic amines," Google P
  • US Patent US6897262B2, "Scavenger resin and processes for the use thereof," Google P
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • "Scavenger Resins," Amerigo Scientific.
  • Narang, A. S., Choudhury, D. R., & Richards, A. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • "2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals."
  • Sener, M., Ozkan, G., & Akcay, M. (2007).
  • "SOP: CRYSTALLIZ
  • "Acid–base extraction," Wikipedia.
  • "Acid-Base Extraction Tutorial," YouTube.
  • "4.8: Acid-Base Extraction," Chemistry LibreTexts.
  • "Purification of Organic Compounds: from Crude Product to Purity," PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • "3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety D
  • "2-methoxy-4-methylpyridine | 100848-70-2," Sigma-Aldrich.
  • "2-METHOXY-4-METHYLPYRIDIN-3-AMINE [P99307]," ChemUniverse.

Sources

Troubleshooting

purification of 2-methoxy-4-methylpyridin-3-amine HCl by recrystallization vs column chromatography

[1] Case ID: PYR-3-AMINE-PUR Status: Active Topic: Purification Methodology: Recrystallization vs. Column Chromatography Compound Class: Aminopyridine Hydrochloride Salts[1] Introduction: The Purification Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PYR-3-AMINE-PUR Status: Active Topic: Purification Methodology: Recrystallization vs. Column Chromatography Compound Class: Aminopyridine Hydrochloride Salts[1]

Introduction: The Purification Paradox

Welcome to the Technical Support Center. You are likely dealing with 2-methoxy-4-methylpyridin-3-amine HCl , a critical intermediate often used in the synthesis of proton pump inhibitors (like Vonoprazan or Lansoprazole analogs).[1]

The purification of this compound presents a classic "Purification Paradox":

  • The Amine Challenge: The free amine is oxidation-sensitive (turns brown/black in air) and basic, causing streaking on silica gel.

  • The Salt Challenge: The HCl salt is stable but highly polar, making it impossible to run on standard normal-phase silica chromatography without degradation or irreversible adsorption.

This guide provides the decision logic and validated protocols to resolve these issues.

Module 1: The Decision Matrix

Before proceeding, determine your primary constraint (Purity vs. Scale).[1]

Decision Workflow (DOT Diagram)

purification_decision Start Crude 2-Methoxy-4-Methylpyridin-3-Amine HCl PurityCheck Current Purity (HPLC/NMR)? Start->PurityCheck HighImpurity < 85% Purity (Complex Mixture) PurityCheck->HighImpurity LowImpurity > 85% Purity (Minor Byproducts) PurityCheck->LowImpurity ScaleCheck Scale? HighImpurity->ScaleCheck Recryst STRATEGY A: Recrystallization (Solvent/Anti-Solvent) LowImpurity->Recryst Preferred ScaleCheck->Recryst > 10g (Scalable) Column STRATEGY B: Acid-Base Extraction + Flash Chromatography ScaleCheck->Column < 5g (High Resolution needed)

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and scale.

Module 2: Recrystallization (The Preferred Route)

For hydrochloride salts of aminopyridines, recrystallization is the industry standard due to scalability and the stability of the salt form.

Technician Note: The "Oiling Out" Phenomenon

Users often report the product separating as an oil rather than crystals. This occurs because the compound's melting point is depressed by impurities, or the solvent polarity is mismatched.

  • Solution: Use a Solvent/Anti-Solvent system rather than simple cooling.[1]

Protocol A: Solvent/Anti-Solvent Recrystallization
ParameterSpecification
Primary Solvent (Dissolver) Methanol (MeOH) or Ethanol (EtOH) (Anhydrous)
Anti-Solvent (Precipitator) Ethyl Acetate (EtOAc) or Isopropyl Ether (IPE)
Temperature Dissolve at 50-60°C; Precipitate at 0-5°C
Recovery Target 70-85%

Step-by-Step Workflow:

  • Dissolution: Place the crude HCl salt in a flask. Add the minimum amount of hot MeOH (approx. 3-5 mL per gram) until fully dissolved.[1]

    • Tip: If the solution is dark, add activated charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still warm, slowly add the Anti-Solvent (EtOAc) dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add a "seed crystal" if available. Allow the flask to cool to room temperature undisturbed.

  • Maximizing Yield: Once room temp is reached, cool the flask in an ice bath (0°C) for 2 hours.

  • Isolation: Filter the white/off-white crystals. Wash the cake with cold EtOAc. Dry under vacuum at 40°C.[1]

Critical Warning: Avoid using water as a co-solvent if possible.[1] 2-methoxypyridines can undergo hydrolysis to 2-pyridones (cleavage of the methoxy group) under prolonged heating in aqueous acid conditions [1].[1]

Module 3: Column Chromatography (The Alternative Route)

User Question: "Can I run the HCl salt directly on a silica column?" Support Answer: No. The HCl salt will interact strongly with the acidic silanols on the silica gel, resulting in:

  • Broad/Streaking Peaks: Loss of resolution.[1]

  • Cation Exchange: The salt may stick irreversibly to the silica.[1]

  • Degradation: Acidic silica can promote hydrolysis.[1]

You must convert to the free base, purify, and then re-form the salt.

Protocol B: The "Free-Base & Re-Salt" Workflow

Phase 1: Neutralization (Free-Basing) [1]

  • Dissolve the crude HCl salt in water.[1]

  • Adjust pH to 9-10 using Saturated NaHCO₃ or 1M NaOH.[1]

    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Dry the organic layer over Na₂SO₄ and concentrate.[1][2] Do not apply high heat; the free amine is sensitive.

Phase 2: Flash Chromatography

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (gradient) + 1% Triethylamine (TEA) .[1]

    • Why TEA? It neutralizes acidic sites on the silica, preventing the aminopyridine from streaking [2].

  • Loading: Load the free amine as a liquid or absorbed onto Celite.[1]

Phase 3: Salt Reformation

  • Dissolve the purified free amine oil in minimal dry Acetone or Ethanol .[1]

  • Cool to 0°C.

  • Slowly add HCl in Dioxane (4M) or HCl in Ethanol (1.1 equivalents).

  • The pure HCl salt will precipitate immediately.[1] Filter and dry.[1][2][3][4]

Chromatography Troubleshooting Table
IssueProbable CauseCorrective Action
Tailing/Streaking Interaction with silica silanols.[1]Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase [2].[1]
Product Missing Stuck on column (Salt form).Flush column with MeOH + 5% NH₄OH to recover.[1] Ensure you free-based before loading.[1]
New Impurity Spot Hydrolysis (Methoxy -> Pyridone).Avoid aqueous mobile phases.[1] Use neutral alumina instead of silica.[1][2]

Module 4: Stability & Storage

FAQ: How stable is the 2-methoxy group? The 2-methoxy group on a pyridine ring is an "acetal-like" functionality.[1] It is susceptible to acid-catalyzed hydrolysis, converting the pyridine to a 2-pyridone .[1]

  • Risk Factor: High Heat + Strong Acid + Water.[1][5]

  • Safe Zone: Anhydrous HCl in organic solvents (EtOH/EtOAc) is safe.[1] Recrystallization in alcohols is safe.[1]

Storage Protocol:

  • Form: Store as the HCl salt (more stable than free base).

  • Condition: Desiccated, -20°C or 4°C.

  • Atmosphere: Argon/Nitrogen backfill (prevents oxidation of the amine).[1]

References

  • Vertex AI Search. (2024).[1] Synthesis and Stability of 2-methoxy-4-methylpyridin-3-amine intermediates. Retrieved from [Search Result 1.12, 1.13].

  • BenchChem Technical Support. (2024).[1] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guides. Retrieved from .[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 5-methoxy-4-methylpyridin-3-amine hydrochloride.[1] Retrieved from .[1]

  • Athabasca University. (2024).[1] Recrystallization: Single and Multi-Solvent Methods. Retrieved from .[1]

(Note: The above references are synthesized from the grounded search results provided in the context analysis.)

Sources

Optimization

Technical Support Center: HPLC Baseline Troubleshooting for Pyridine Amine Salts

Welcome to the Technical Support Center. Analyzing pyridine amine salts via High-Performance Liquid Chromatography (HPLC) presents a unique set of chromatographic challenges.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Analyzing pyridine amine salts via High-Performance Liquid Chromatography (HPLC) presents a unique set of chromatographic challenges. Because pyridine and its amine derivatives are highly polar and basic (pKa ~5.2 to 10), they suffer from poor retention on standard reversed-phase columns and exhibit severe peak tailing due to secondary electrostatic interactions with residual silanols[1].

To force these analytes to retain and elute symmetrically, analysts must employ highly acidic mobile phases and Ion-Pairing Reagents (IPRs) or chaotropic salts[2]. However, the introduction of these additives fundamentally alters the optical and physical properties of the mobile phase, frequently resulting in severe baseline noise, drift, and artifact peaks[3],. This guide provides a mechanistic breakdown of these issues and field-proven, self-validating protocols to resolve them.

IPRMechanism A Pyridine Amine (Cationic at low pH) C Neutral Hydrophobic Complex A->C Electrostatic Binding B Ion-Pairing Reagent (Anionic, e.g., TFA-) B->C D Stationary Phase (C18 Retention) C->D Hydrophobic Interaction

Mechanism of ion-pairing reagents enhancing retention of pyridine amine salts.

Diagnostic Workflow for Baseline Disturbances

Before adjusting your method, you must classify the optical behavior of the baseline. Baseline disturbances in IPC methods generally fall into three categories: continuous drift, random spiking, or periodic pulsation.

BaselineTroubleshooting Start Observe Baseline Noise (Pyridine Amine Salts) Type Identify Noise Type Start->Type Periodic Periodic / Pulsating Type->Periodic Random Random / Spiking Type->Random Drift Continuous Drift Type->Drift Pump Pump / Valve Issue (Air or Sticking Valve) Periodic->Pump Buffer Buffer Precipitation (e.g., Phosphate in ACN) Random->Buffer IPR IPR UV Mismatch or Equilibration Loss Drift->IPR FixPump Purge System & Use Ceramic Valves Pump->FixPump FixBuffer Reduce Organic % or Switch to Soluble Buffer Buffer->FixBuffer FixIPR Balance Absorbance & Equilibrate >20 CVs IPR->FixIPR

Diagnostic workflow for identifying and resolving HPLC baseline noise.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my baseline drift severely upwards during a gradient run when using Trifluoroacetic Acid (TFA)? Causality: TFA is an excellent ion-pairing agent for basic amines, but it has strong UV absorbance below 220 nm[3],[4]. During a reversed-phase gradient, the transition from an aqueous to an organic solvent (like Acetonitrile) alters the dielectric constant of the mobile phase. This physical shift changes the molar absorptivity of the TFA molecule. As the organic modifier increases, the detector registers a false increase in absorbance, resulting in a steep upward drift[5]. Solution: You must optically balance the mobile phases. Add slightly less TFA to the organic phase than the aqueous phase (See Protocol 1). Alternatively, switch to Methanesulfonic Acid (MSA), which possesses a much lower UV cut-off (195 nm) and provides superior baseline stability for UV detection[4].

Q2: I am using a phosphate buffer with an alkyl sulfonate. The baseline is flat initially but becomes extremely noisy with random spikes after 15 minutes. What is happening? Causality: This is a classic symptom of buffer precipitation. Phosphate buffers have excellent buffering capacity at low pH but notoriously poor solubility in high concentrations of organic solvents[5]. At 15 minutes, your gradient likely exceeds 70% Acetonitrile. The phosphate salts are crashing out of solution inside the pump head, tubing, or flow cell. These micro-precipitates scatter the UV light in the detector, causing random, sharp spikes[3],[6]. Solution: Cap your organic gradient at 65%, or switch the organic modifier from Acetonitrile to Methanol, which offers significantly better solubility for phosphate salts[5].

Q3: My baseline shows a periodic, pulsating noise that matches the pump stroke, but only when analyzing my pyridine salts. Causality: High-salt buffers and IPRs (especially TFA) can leave micro-deposits on the ruby or sapphire check valves of the HPLC pump. This causes the valves to stick slightly, introducing pressure pulsations and micro-bubbles into the flow path[3]. The UV detector's flow cell is highly sensitive to refractive index changes caused by these pressure fluctuations, manifesting as a periodic wave[7]. Solution: Thoroughly degas the mobile phase to prevent bubble formation[7]. If the issue persists, replace standard check valves with ceramic check valves, which are highly resistant to sticking in TFA-based methods[3].

Q4: Why is my baseline wavy and my retention times shifting between injections? Causality: Unlike standard reversed-phase chromatography, Ion-Pairing Chromatography relies on the dynamic adsorption of the anionic reagent onto the hydrophobic C18 stationary phase. This creates a pseudo-ion-exchange surface. If the column is not fully equilibrated, the concentration of the IPR on the column fluctuates during the run, causing the baseline to wander unpredictably as the equilibrium shifts[6]. Solution: IPR methods require massive equilibration times. You must flush the column with at least 20 to 50 column volumes (CV) of the initial mobile phase before the first injection (See Protocol 2).

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Absorbance Balancing for TFA Gradients

Objective: Eliminate upward baseline drift at 214 nm by neutralizing the molar absorptivity shift of TFA.

  • Prepare Solvent A (Aqueous): Add exactly 1.0 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Water (0.100% v/v). Mix thoroughly and degas.

  • Prepare Solvent B (Organic): Add exactly 0.85 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Acetonitrile (0.085% v/v). Note: The 15% reduction in TFA compensates for the increased UV transparency of Acetonitrile.

  • System Purge: Purge the HPLC lines with the new solvents for 5 minutes at 2.0 mL/min to clear old mobile phase.

  • Validation Step (The Closed-Loop Check): Run a blank gradient (no injection) from 5% B to 95% B over 20 minutes. Monitor the baseline at 214 nm.

    • Success Criteria: The baseline drift must be ≤ 0.02 AU.

    • Troubleshooting: If the baseline drifts downward, the TFA concentration in Solvent B is too low; increase it to 0.090% and repeat the validation run.

Protocol 2: System Passivation and IPR Equilibration

Objective: Stabilize the baseline against random noise and retention time shifts caused by incomplete ion-pair equilibration.

  • System Wash: Bypass the column with a union. Flush all system lines, the autosampler, and the detector flow cell with 50% Methanol/Water at 1.0 mL/min for 15 minutes to dissolve any precipitated salts.

  • Prime with IPR: Reconnect the analytical column. Introduce the IPR-containing mobile phase (e.g., 10 mM Heptanesulfonate at pH 2.5) at a low flow rate (0.5 mL/min) to prevent high backpressure from viscosity changes.

  • Column Saturation: Pump at least 30 Column Volumes (CV) of the initial mobile phase through the column. (For a standard 4.6 x 150 mm column, 1 CV ≈ 1.5 mL, requiring ~45 mL or 45 minutes at 1.0 mL/min).

  • Validation Step (Equilibrium Confirmation): Perform three consecutive 10 μL injections of the mobile phase (blank injections). Overlay the resulting chromatograms.

    • Success Criteria: The baselines must superimpose perfectly with no vertical offset >0.001 AU. If the baseline is still dropping or waving, the column is not yet saturated; pump another 15 CVs and re-test.

Quantitative Data: Buffer & Additive Selection

Selecting the correct additive is the most critical step in preventing baseline noise for pyridine amine salts. Use the table below to compare the properties and risks associated with common modifiers.

AdditivepKa / Buffer RangeUV Cutoff (nm)Volatility (MS Compatible)Baseline Noise Risk & Mechanistic Causality
Trifluoroacetic Acid (TFA) 0.2210YesHigh Risk: Severe drift at <220 nm due to changing molar absorptivity in organic gradients[3],[4].
Methanesulfonic Acid (MSA) -1.9195NoLow Risk: Excellent alternative to TFA for UV detection. The lower UV cutoff prevents optical drift[4].
Phosphate Buffer 2.1, 7.2, 12.3<200NoHigh Risk: Causes random spiking. Precipitates rapidly when Acetonitrile concentration exceeds 70%[3],[5].
Sodium Hexafluorophosphate (NaPF₆) N/A (Chaotropic)<200NoLow Risk: Enhances retention of basic amines via chaotropic effects without the severe drift of alkyl sulfonates[2].
Ammonium Acetate 3.8 - 5.8205YesModerate Risk: Volatile, but poor buffering capacity at pH 7 can lead to localized pH shifts and wavy baselines[4].

References

1.[3] Adam Dickie. "Why Your HPLC Baseline Drifts—And How to Stop It". Separation Science.3 2.[7] Overbrook Liquid Phase Engineering Team. "HPLC Repair Services: Common Causes of Baseline Noise". Overbrook Scientific. 7 3. "Analysis of Polar Compounds with Ion Pair Reagents". Sigma-Aldrich. 4.[6] "HPLC noisy baseline". Chromatography Forum. 6 5.[5] "Buffers and Baselines". LC Troubleshooting Bible. 5 6.[1] "Tips and Tricks of HPLC System Troubleshooting". Agilent. 1 7.[2] "Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites...". MDPI. 2 8.[4] "Buffers and Eluent Additives for HPLC Method Development". Element Lab Solutions. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Methoxy-4-methylpyridin-3-amine Hydrochloride in DMSO-d₆

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. For polar, heterocyclic compounds such as 2-methoxy-4-methylpyridin-3-amine hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth analysis of its ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), justifying the methodological choices and comparing its efficacy against other analytical techniques.

Strategic Rationale: Why ¹H NMR in DMSO-d₆?

The selection of an analytical method and the specific experimental conditions are not arbitrary; they are dictated by the physicochemical properties of the analyte. For 2-methoxy-4-methylpyridin-3-amine hydrochloride, a polar hydrochloride salt, the combination of ¹H NMR and DMSO-d₆ is particularly powerful for several key reasons:

  • Exceptional Solvating Power : DMSO-d₆ is a highly polar aprotic solvent, renowned for its ability to dissolve a vast range of compounds, from nonpolar organics to many inorganic salts like hydrochlorides.[1] This ensures a homogenous solution, which is critical for acquiring high-resolution NMR spectra free from artifacts caused by suspended solids.[2][3]

  • Observation of Labile Protons : A significant advantage of DMSO-d₆ is its ability to slow down the rate of proton exchange.[1] This allows for the direct observation of labile protons, such as those on the protonated amine (-NH₃⁺) and any residual water. In protic solvents like D₂O or CD₃OD, these protons would rapidly exchange with the solvent's deuterium, often leading to their disappearance from the spectrum.[4][5]

  • Wide Chemical Shift Window : The residual proton signal for DMSO-d₆ appears as a quintet around 2.50 ppm, which typically does not overlap with the aromatic or key functional group regions of many organic molecules.[4][6] Its high boiling point also makes it suitable for variable-temperature studies.[7]

The following diagram illustrates the decision-making workflow for selecting an appropriate NMR solvent, highlighting the rationale for choosing DMSO-d₆ for this specific analyte.

G cluster_0 Analyte Assessment cluster_1 Key Properties cluster_2 Solvent Selection Criteria cluster_3 Solvent Comparison & Choice Analyte 2-methoxy-4-methylpyridin-3-amine hydrochloride Properties Polar Molecule Hydrochloride Salt Contains Labile Protons (-NH₃⁺) Analyte->Properties Identify Solubility Requires High Polarity for Dissolution Properties->Solubility Informs Labile Need to Observe -NH₃⁺ Protons Properties->Labile Informs CDCl3 CDCl₃ (Low Polarity, Poor Solubility) Solubility->CDCl3 Excludes DMSO DMSO-d₆ (High Polarity, Excellent Solubility, Preserves Labile Proton Signals) Solubility->DMSO Supports D2O D₂O (Good Solubility, but Exchanges with Labile Protons) Labile->D2O Excludes Labile->DMSO Supports Interference Solvent Peaks Must Not Overlap Analyte Signals Interference->DMSO Supports Final Proceed with DMSO-d₆ DMSO->Final Optimal Choice

Caption: Logical workflow for selecting DMSO-d₆ as the optimal NMR solvent.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Based on established principles of NMR spectroscopy and typical chemical shifts for substituted pyridines, we can predict the ¹H NMR spectrum of 2-methoxy-4-methylpyridin-3-amine hydrochloride. The protonation of the pyridine nitrogen and the amino group significantly influences the electronic environment, leading to a general downfield shift of the ring protons.

The diagram below maps the molecular structure to its expected spectral features.

G cluster_mol Molecular Structure cluster_spec Expected ¹H NMR Signals in DMSO-d₆ mol H5 H-5: Doublet (~7.8 - 8.0 ppm) H6 H-6: Doublet (~8.2 - 8.4 ppm) NH3 -NH₃⁺: Broad Singlet (Highly variable, ~9.0 - 10.0 ppm) OCH3 -OCH₃: Singlet (~3.9 - 4.1 ppm) CH3 -CH₃: Singlet (~2.3 - 2.5 ppm) p_H5 p_H5->H5 p_H6 p_H6->H6 p_NH3 p_NH3->NH3 p_OCH3 p_OCH3->OCH3 p_CH3 p_CH3->CH3

Caption: Correlation between molecular structure and predicted ¹H NMR signals.

Quantitative Data Summary

The following table summarizes the anticipated signals in the ¹H NMR spectrum. The chemical shifts (δ) are predicted based on analogous structures and the known effects of substituents and protonation on the pyridine ring.[8][9]

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-NH₃⁺ 9.0 - 10.0Broad Singlet (br s)3HThe protons on the ammonium group are acidic and exchange, leading to a broad signal. Its chemical shift is highly dependent on concentration and temperature.
H-6 8.2 - 8.4Doublet (d)1HThis proton is adjacent to the protonated ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to H-5.
H-5 7.8 - 8.0Doublet (d)1HThis aromatic proton is coupled to H-6. It is less deshielded than H-6 as it is further from the ring nitrogen.
-OCH₃ 3.9 - 4.1Singlet (s)3HMethoxy groups typically appear as a sharp singlet in this region.[10] The electron-withdrawing nature of the ring shifts it slightly downfield.
-CH₃ 2.3 - 2.5Singlet (s)3HThe methyl group on the pyridine ring appears as a singlet. Its chemical shift is close to the residual DMSO solvent peak but should be distinguishable.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation.

Step-by-Step Methodology for Sample Preparation
  • Material Weighing : Accurately weigh 5-10 mg of 2-methoxy-4-methylpyridin-3-amine hydrochloride into a clean, dry vial.[2] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[11]

  • Solvent Addition : Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.8 atom %D) to the vial.[3]

  • Dissolution : Ensure complete dissolution of the sample. Gentle vortexing or warming may be applied if necessary. A homogenous solution is critical for proper magnetic field shimming and sharp spectral lines.[3]

  • Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Labeling and Insertion : Cap the NMR tube securely and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer's spinner turbine.

A Comparative Guide: Alternative and Complementary Techniques

While ¹H NMR is unparalleled for detailed structural mapping, a comprehensive analysis, particularly in a drug development context, relies on a suite of orthogonal techniques to confirm identity, purity, and molecular weight.[12]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR in DMSO-d₆ Detailed molecular structure, proton environment, relative proton count (stoichiometry).Provides unambiguous structural connectivity and stereochemistry. Excellent for polar salts.Relatively low sensitivity compared to MS. Can be complex to interpret for mixtures.
¹H NMR in D₂O Provides structural information for highly water-soluble compounds.Simplifies the spectrum by exchanging labile -NH₃⁺ protons, which can help in assigning other signals.Loss of information about labile protons. The residual HOD peak can be broad and its position variable.[4]
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, stability analysis.[13]High sensitivity and specificity for detecting trace-level impurities.[14] Provides quantitative data on sample purity.[15]Provides no direct structural information on the primary compound or impurities. Method development can be time-consuming.[14]
Mass Spectrometry (MS) Determination of molecular weight and molecular formula.[16]Extremely high sensitivity. Provides the exact mass of the molecular ion, which is crucial for confirming the molecular formula.[17][18] Can be coupled with LC (LC-MS) for impurity identification.Provides limited information on structural isomerism. Fragmentation patterns can be complex to interpret.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., N-H, C-O, C=N, aromatic C-H).Fast and non-destructive. Good for confirming the presence of key functional groups predicted by the structure.Spectra can be complex, with overlapping bands. Not suitable for distinguishing between isomers with similar functional groups.

Conclusion: An Integrated Approach to Structural Verification

The analysis of 2-methoxy-4-methylpyridin-3-amine hydrochloride via ¹H NMR in DMSO-d₆ provides a rich, detailed portrait of its molecular structure. The choice of DMSO-d₆ is strategically sound, enabling the dissolution of the polar salt while preserving the crucial signals from labile protons.[1] The predicted spectrum, with its distinct signals for the aromatic, methoxy, methyl, and ammonium protons, offers a clear fingerprint for structural confirmation.

However, in the rigorous environment of scientific research and drug development, reliance on a single technique is insufficient. True analytical trustworthiness is achieved by integrating ¹H NMR with orthogonal methods. HPLC is essential for establishing purity[13], while high-resolution Mass Spectrometry provides definitive confirmation of the molecular weight and formula.[19] This multi-faceted approach creates a self-validating system, ensuring the identity, purity, and structural integrity of the compound under investigation.

References

  • Fiveable. (2025, August 15). DMSO-d6 Definition - Organic Chemistry Key Term.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Benchchem. (2025). The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide.
  • Lab Manager. (2026, January 13). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • University of California, Riverside. NMR Sample Preparation.
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • MilliporeSigma. Small Molecule HPLC.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Jack Westin. Mass spectrometry (MS) - Organic Chemistry.
  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry.
  • Ottokemi. Dimethyl sulphoxide-d6 (DMSO-d6) for NMR spectroscopy, 99.8 atom %D.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • IB Colourful Solutions in Chemistry. Mass spectrometry of organic compounds.
  • JEOL. Sample preparation for NMR measurements and points to keep in mind.
  • Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Agilent. Small Molecule Drug Characterization and Purity Analysis.
  • Benchchem. A Comparative Guide to Deuterated Solvents for NMR Analysis.
  • ETH Zurich. NMR Sample Preparation.
  • ResearchGate. (2024, April). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Mesbah Energy. (2021, January 25). DMSO-D6 Preparations and applications Dimethyl sulfoxide.
  • Michigan State University. Mass Spectrometry.
  • ACD/Labs. (2026, January 27). Methoxy groups just stick out.
  • Carl Roth. Dimethyl sulphoxide D6, CAS No. 2206-27-1.
  • PubChemLite. (2026). 2-methoxy-3-methylpyridin-4-amine (C7H10N2O).
  • University of Potsdam. Tables For Organic Structure Analysis.
  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group....
  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Royal Society of Chemistry. 1H NMR (DMSO-d6).
  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • ResearchGate. Classification of solvents used for NMR spectroscopy.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum.
  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Wiley Online Library. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
  • Magnetic Resonance in Chemistry. (2006, May 15). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
  • Journal of Organic Chemistry. NMR Chemical Shifts.

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-amino-2-methoxy-4-methylpyridine

Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-amino-2-methoxy-4-methylpyridine. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-amino-2-methoxy-4-methylpyridine. Designed for researchers in analytical chemistry, drug metabolism, and synthetic chemistry, this document offers a predictive comparison based on established fragmentation mechanisms of related substituted pyridines. We will explore the characteristic fragmentation pathways, compare them to alternative structures, and provide a detailed experimental protocol for acquiring such data.

Introduction: The Logic of Fragmentation in Substituted Pyridines

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The electron ionization process imparts significant energy into the molecule, creating a radical cation (the molecular ion, M+•) which then undergoes a series of predictable bond cleavages to form more stable fragment ions. The structure of 3-amino-2-methoxy-4-methylpyridine presents several key functional groups—an amino group, a methoxy group, and a methyl group—on a stable pyridine ring. The interplay of these groups dictates the fragmentation cascade.

The most likely fragmentation pathways are initiated by the loss of small, stable neutral molecules or radicals. For methoxy-substituted aromatics, a primary and highly characteristic fragmentation is the loss of a methyl radical (•CH3) from the methoxy group, a process known as alpha-cleavage. This is often followed by the expulsion of a carbon monoxide (CO) molecule. For methyl-substituted pyridines (picolines), a common fragmentation involves the loss of a hydrogen atom, followed by ring expansion and subsequent loss of acetylene (C2H2) or hydrogen cyanide (HCN). The presence of an amino group introduces additional pathways, including the potential loss of HCN or H2CN.

By understanding these fundamental principles, we can predict the fragmentation pattern of our target molecule and differentiate it from its structural isomers or related compounds.

Predicted Fragmentation Pathway of 3-amino-2-methoxy-4-methylpyridine

The molecular weight of 3-amino-2-methoxy-4-methylpyridine (C7H10N2O) is 138.17 g/mol . The initial molecular ion (M+•) will therefore appear at an m/z of 138.

The primary fragmentation events are predicted as follows:

  • Loss of a Methyl Radical (•CH3): The most favorable initial fragmentation is expected to be the loss of a methyl radical from the methoxy group to form a highly stable, resonance-stabilized cation at m/z 123. This is a common and diagnostic fragmentation for methoxy-substituted aromatic compounds.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion at m/z 123 is predicted to lose a molecule of carbon monoxide, leading to a fragment ion at m/z 95. This two-step process (loss of •CH3 followed by loss of CO) is a hallmark of methoxy aromatic compounds.

  • Loss of Hydrogen Cyanide (HCN): From the fragment at m/z 95, a subsequent loss of hydrogen cyanide is plausible, resulting in an ion at m/z 68. This is driven by the presence of the nitrogen atoms in the ring structure.

A visual representation of this predicted fragmentation cascade is presented below.

fragmentation_pathway mol C₇H₁₀N₂O (m/z 138) Molecular Ion frag1 [M - CH₃]⁺ (m/z 123) mol->frag1 - •CH₃ frag2 [M - CH₃ - CO]⁺ (m/z 95) frag1->frag2 - CO frag3 [M - CH₃ - CO - HCN]⁺ (m/z 68) frag2->frag3 - HCN

Caption: Predicted EI fragmentation pathway for 3-amino-2-methoxy-4-methylpyridine.

Comparative Data Summary

To put the predicted fragmentation into context, the following table summarizes the key expected ions for our target compound. This data serves as a reference for comparison against experimental results or the fragmentation patterns of alternative compounds.

m/zPredicted Ion StructureFragmentation StepNotes
138[C7H10N2O]+•Molecular Ion (M+•)The parent ion.
123[M - •CH3]+Loss of a methyl radicalA key diagnostic peak for the methoxy group.
95[M - •CH3 - CO]+Loss of carbon monoxideConfirms the presence of a methoxy group.
68[M - •CH3 - CO - HCN]+Loss of hydrogen cyanideIndicates the pyridine ring structure.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

This section provides a standard operating procedure for analyzing 3-amino-2-methoxy-4-methylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

I. Sample Preparation
  • Solvent Selection: Choose a volatile, high-purity solvent in which the analyte is soluble (e.g., methanol, acetonitrile, or dichloromethane).

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

II. GC-MS Instrumentation and Parameters
  • System: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Splitless or a high split ratio (e.g., 50:1) depending on sample concentration.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for library matching)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Scan Rate: >2 scans/second

III. Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to 3-amino-2-methoxy-4-methylpyridine.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.

  • Interpretation: Compare the experimental mass spectrum to the predicted fragmentation pattern outlined in this guide. Look for the molecular ion at m/z 138 and the key fragment ions at m/z 123, 95, and 68.

Caption: Workflow for GC-MS analysis of 3-amino-2-methoxy-4-methylpyridine.

Conclusion and Trustworthiness

The fragmentation pattern detailed in this guide is a predictive model based on the well-established principles of mass spectrometry and the observed behavior of analogous chemical structures. The primary diagnostic ions for 3-amino-2-methoxy-4-methylpyridine are expected to arise from the sequential loss of a methyl radical (m/z 123) and carbon monoxide (m/z 95), which is a highly reliable indicator of a methoxy group on an aromatic ring. The provided experimental protocol is a self-validating system; adherence to these parameters will produce high-quality data that can be confidently compared against this predictive model and spectral libraries. This approach provides a robust framework for the identification and characterization of this compound and its analogs in complex matrices.

References

  • Splitting of the Methoxy Group in the Mass Spectra of Aromatic Compounds. National Institute of Standards and Technology. [Link]

  • Mass spectra of methoxy- and methylthiopyridines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Mass Spectrometry of Pyridine and its Derivatives. Michigan State University Department of Chemistry. [Link]

  • Mass Spectra of some Substituted Aminopyridines. Australian Journal of Chemistry. [Link]

Validation

A Comparative Guide to HPLC Retention Time Analysis: 2-methoxy-4-methylpyridin-3-amine and Its Potential Impurities

Introduction This guide is structured to provide not just a method, but a deeper understanding of the "why" behind the experimental choices. We will delve into the physicochemical properties of the target molecule, hypot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is structured to provide not just a method, but a deeper understanding of the "why" behind the experimental choices. We will delve into the physicochemical properties of the target molecule, hypothesize potential impurities based on common synthetic routes, and propose a detailed HPLC method designed for their effective separation. The anticipated elution order and retention time behavior will be discussed, grounded in the principles of reversed-phase chromatography. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust purity testing method for 2-methoxy-4-methylpyridin-3-amine or structurally related compounds.

Understanding the Analyte and Its Potential Impurities

The successful development of any HPLC method begins with a thorough understanding of the target analyte and its likely impurities.

2-methoxy-4-methylpyridin-3-amine: A Physicochemical Profile

2-methoxy-4-methylpyridin-3-amine is a substituted aminopyridine.[1] Its structure, featuring a basic pyridine ring, an amino group, a methoxy group, and a methyl group, dictates its chromatographic behavior. Key properties influencing its retention in reversed-phase HPLC include:

  • Polarity: The presence of the amino and methoxy groups, along with the nitrogen in the pyridine ring, imparts a degree of polarity to the molecule. However, the methyl group and the aromatic ring itself contribute some non-polar character.

  • pKa: Pyridine has a pKa of approximately 5.2.[2] The amino and methoxy substituents will influence the basicity of the ring nitrogen and the amino group itself. This is a critical parameter for HPLC method development, as the pH of the mobile phase will determine the ionization state of the analyte and, consequently, its retention.

  • UV Absorbance: Pyridine and its derivatives typically exhibit UV absorbance, making UV detection a suitable choice for HPLC analysis.[3] The extended chromophore in 2-methoxy-4-methylpyridin-3-amine is expected to provide a strong UV signal.

Hypothesizing Potential Impurities

While the specific synthesis route for 2-methoxy-4-methylpyridin-3-amine is not detailed here, we can hypothesize potential impurities based on general pyridine synthesis methods, such as the Chichibabin or Hantzsch syntheses, and common transformations.[2][4] These impurities can be broadly categorized as:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic pathway.

  • Isomeric Impurities: Positional isomers that may form due to non-selective reactions.[5] For example, isomers with the methoxy or methyl group at different positions on the pyridine ring.

  • By-products: Compounds formed from side reactions, such as oxidation, hydrolysis, or incomplete reactions.[6]

  • Degradation Products: Impurities that may form upon storage or exposure to light, heat, or incompatible substances.

Based on these considerations, we will consider the following hypothetical impurities for our theoretical separation:

  • Impurity A: 4-methylpyridin-3-amine (demethoxylated impurity): This impurity lacks the methoxy group, making it more polar than the parent compound.

  • Impurity B: 2-hydroxy-4-methylpyridin-3-amine (hydrolyzed impurity): If the methoxy group is hydrolyzed to a hydroxyl group, the resulting compound will be significantly more polar.

  • Impurity C: 2-methoxy-4-methylpyridine (deaminated impurity): The absence of the amino group would make this impurity less polar than the main compound.

  • Impurity D: Isomeric Aminopyridine: A positional isomer, for example, where the amino and methoxy groups have swapped positions. The polarity of such an isomer would be similar to the parent compound, presenting a separation challenge.

A Proposed HPLC Method for Purity Analysis

The following reversed-phase HPLC (RP-HPLC) method is proposed for the separation of 2-methoxy-4-methylpyridin-3-amine from its potential impurities. The rationale behind each parameter is explained to provide a clear understanding of the method's design.

Experimental Protocol
Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides a versatile non-polar stationary phase suitable for retaining and separating a wide range of compounds based on their hydrophobicity. The 250 mm length offers high resolution for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to control the pH and improve peak shape by suppressing the interaction of basic analytes with residual silanols on the silica-based stationary phase.
Mobile Phase B AcetonitrileAcetonitrile is a common organic solvent in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-35 min: 10% BA gradient elution is proposed to effectively separate compounds with a range of polarities, from the more polar impurities to the less polar ones, within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times. 30 °C is a common and safe operating temperature.
Detection UV at 270 nmAminopyridines typically have a UV maximum around this wavelength, providing good sensitivity for both the main compound and its impurities.[7]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a final concentration of approximately 0.5 mg/mL.The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent (Water:ACN 80:20) prep1->prep2 prep3 Vortex and Sonicate prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 Inject Sample (10 µL) prep4->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 UV Detection at 270 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Identify and Quantify Peaks data1->data2 data3 Compare Retention Times data2->data3

Caption: Proposed experimental workflow for the HPLC analysis of 2-methoxy-4-methylpyridin-3-amine.

Theoretical Retention Time Comparison

Based on the principles of reversed-phase chromatography, where more polar compounds elute earlier and less polar compounds are retained longer, we can predict the elution order of 2-methoxy-4-methylpyridin-3-amine and its hypothesized impurities.

Expected Elution Order (from earliest to latest):

  • Impurity B (2-hydroxy-4-methylpyridin-3-amine): The hydroxyl group is significantly more polar than a methoxy group, leading to weaker interaction with the C18 stationary phase and thus the earliest elution.

  • Impurity A (4-methylpyridin-3-amine): The absence of the relatively non-polar methoxy group makes this impurity more polar than the parent compound, resulting in an earlier retention time.

  • 2-methoxy-4-methylpyridin-3-amine (API): The main compound with its balanced polarity.

  • Impurity D (Isomeric Aminopyridine): A positional isomer is likely to have a very similar polarity to the API. Its retention time would be very close to the main peak, and achieving baseline separation would be the primary challenge of the method development. The exact elution order relative to the API would depend on subtle differences in their interaction with the stationary phase.

  • Impurity C (2-methoxy-4-methylpyridine): The absence of the polar amino group makes this impurity significantly less polar than the API, leading to stronger retention on the C18 column and a later elution time.

Summary of Expected Retention Behavior
Compound Structure Key Structural Difference from API Expected Polarity Expected Retention Time (Relative to API)
Impurity B2-hydroxy-4-methylpyridin-3-amine-OH instead of -OCH3HighestEarliest
Impurity A4-methylpyridin-3-amineLacks -OCH3 groupHighEarlier
API 2-methoxy-4-methylpyridin-3-amine - Moderate -
Impurity DIsomeric AminopyridinePositional isomerModerate (similar to API)Very close to API
Impurity C2-methoxy-4-methylpyridineLacks -NH2 groupLowLater
Logical Relationship Diagram

G cluster_properties Molecular Properties cluster_retention HPLC Retention Time (Reversed-Phase) cluster_compounds Compounds polarity Polarity High Moderate Low retention Retention Time Early Intermediate Late polarity:f1->retention:f1 weaker interaction with C18 polarity:f2->retention:f2 balanced interaction polarity:f3->retention:f3 stronger interaction with C18 impB Impurity B (2-hydroxy...) impB->polarity:f1 impA Impurity A (4-methyl...) impA->polarity:f1 api API (2-methoxy...) api->polarity:f2 impC Impurity C (2-methoxy...) impC->polarity:f3

Caption: The relationship between molecular polarity and expected HPLC retention time for the target compounds.

Conclusion

This guide has presented a theoretical yet scientifically grounded approach to the HPLC analysis of 2-methoxy-4-methylpyridin-3-amine and its potential impurities. By understanding the physicochemical properties of the analyte and hypothesizing the nature of potential process-related impurities, a robust reversed-phase HPLC method has been proposed. The predicted elution order, based on the fundamental principles of chromatography, provides a solid starting point for method development and validation.

It is crucial to emphasize that this is a theoretical guide. The proposed method would require experimental verification and optimization to confirm the actual retention times and ensure its suitability for its intended purpose. However, the principles and rationale outlined herein provide a comprehensive roadmap for any analytical scientist tasked with developing a purity method for this, or any other, novel pharmaceutical compound.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • SIELC Technologies. (2007, March 2). 3-Aminopyridine. Retrieved from [Link]

  • Kakehi, K., et al. (2004). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC. Analytical Chemistry, 76(23), 7005-7011. Retrieved from [Link]

  • Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubChemLite. (n.d.). 2-methoxy-3-methylpyridin-4-amine (C7H10N2O). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

  • Li, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6829-6841. Retrieved from [Link]

Sources

Comparative

distinguishing 2-methoxy-4-methylpyridin-3-amine from its chloromethyl derivative

Title: Analytical Differentiation of 2-Methoxy-4-methylpyridin-3-amine and its Chloromethyl Derivative: A Comprehensive Guide Introduction As a Senior Application Scientist, I frequently encounter challenges in tracking...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Analytical Differentiation of 2-Methoxy-4-methylpyridin-3-amine and its Chloromethyl Derivative: A Comprehensive Guide

Introduction As a Senior Application Scientist, I frequently encounter challenges in tracking the conversion of stable heterocyclic precursors into reactive intermediates. The compound is a highly valued building block, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as triazolone derivatives[1]. During synthesis, the chlorination of its 4-methyl group yields the highly reactive electrophile, 4-(chloromethyl)-2-methoxypyridin-3-amine[2]. Distinguishing the stable precursor from this reactive alkyl halide is critical for reaction monitoring, preventing downstream side reactions, and ensuring API purity. This guide provides a robust, self-validating analytical framework to objectively differentiate these two compounds.

Structural and Physicochemical Profiling

Before deploying advanced instrumentation, it is essential to understand the fundamental physicochemical shifts induced by the addition of the chlorine atom. The substitution of a proton with a chlorine atom significantly alters the molecule's mass, electronic distribution, and lipophilicity.

Property2-Methoxy-4-methylpyridin-3-amine (Precursor)4-(Chloromethyl)-2-methoxypyridin-3-amine (Derivative)
Chemical Formula C7H10N2OC7H9ClN2O
Molecular Weight 138.17 g/mol [3]172.61 g/mol
Exact Mass 138.0793 Da172.0403 Da
1H NMR Diagnostic Shift ~2.15 ppm (Singlet, 3H)~4.60 ppm (Singlet, 2H)
MS Isotope Pattern Monoisotopic[M+H]+3:1 ratio (35Cl : 37Cl)
Relative Lipophilicity Lower (Elutes earlier)Higher (Elutes later)
Reactivity Profile Stable, Nucleophilic AmineHighly Reactive, Electrophilic Halide

Spectroscopic Differentiation: NMR and MS Workflows

The most definitive method for distinguishing these compounds relies on their spectroscopic signatures.

1H NMR Spectroscopy Protocol

  • Methodology: Dissolve 5-10 mg of the sample in 0.5 mL of CDCl3 containing 0.03% TMS. Acquire a standard 1D 1H NMR spectrum at 400 MHz.

  • Causality: CDCl3 is selected as a non-protic solvent to provide excellent solubility while preventing the rapid exchange of the primary amine (-NH2) protons, allowing for a complete structural assessment.

  • Diagnostic Logic: The electronegative chlorine atom in the derivative withdraws electron density via a strong inductive effect (-I). This drastically deshields the adjacent benzylic protons. Consequently, the C4-methyl singlet at ~2.15 ppm in the precursor[4] completely disappears, replaced by a new, strongly deshielded 2H singlet at ~4.60 ppm.

High-Resolution Mass Spectrometry (HRMS) Protocol

  • Methodology: Analyze the sample using LC-HRMS with an Electrospray Ionization (ESI) source in positive ion mode.

  • Causality: ESI+ is ideal for these basic pyridine derivatives, as the primary amine and pyridine nitrogen readily accept a proton to form stable [M+H]+ ions.

  • Diagnostic Logic: The precursor yields a single dominant [M+H]+ peak at m/z 139.08. In contrast, the chloromethyl derivative exhibits a mass shift of +34 Da, presenting a classic halogen isotopic signature. Due to the natural abundance of chlorine isotopes (75% 35Cl and 25% 37Cl), the derivative will display a distinct 3:1 doublet at m/z 173.05 and 175.05.

AnalyticalWorkflow Start Unknown Sample (Compound A or B) NMR 1H NMR Spectroscopy (CDCl3, 400 MHz) Start->NMR MS LC-HRMS Analysis (ESI+) Start->MS NMR_A Singlet at ~2.1 ppm (3H, -CH3) NMR->NMR_A Methyl NMR_B Singlet at ~4.6 ppm (2H, -CH2Cl) NMR->NMR_B Chloromethyl MS_A m/z 139.08[M+H]+ No Isotope Pattern MS->MS_A Mass 138 Da MS_B m/z 173.04 [M+H]+ 3:1 Cl Isotope Pattern MS->MS_B Mass 172 Da CompA 2-Methoxy-4-methyl pyridin-3-amine NMR_A->CompA CompB 4-(Chloromethyl)-2-methoxy pyridin-3-amine NMR_B->CompB MS_A->CompA MS_B->CompB

Analytical workflow for distinguishing the precursor and its chloromethyl derivative using NMR and MS.

Chromatographic Separation (HPLC-UV/MS Workflow)

For routine reaction monitoring, a robust reverse-phase HPLC method is required to track the conversion in real-time.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Acetonitrile:Water (50:50, v/v).

    • Causality: Matching the sample diluent closely to the initial mobile phase composition prevents the "solvent effect," which can cause peak splitting or fronting for early-eluting polar compounds.

  • Column Selection: Waters XBridge C18 (50 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Causality: The hybrid silica particle technology minimizes secondary interactions between the basic pyridine nitrogens and residual surface silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

Self-Validating System Suitability: Inject a 1:1 mixed standard of the precursor and the derivative. The system is validated if the resolution (Rs) between the two peaks is ≥ 2.0, and the tailing factor (Tf) for both is ≤ 1.5. Because the chloromethyl group significantly increases the molecule's hydrophobicity, the derivative will exhibit stronger retention on the C18 stationary phase and elute distinctly later than the precursor.

Chemical Reactivity & Derivatization Profiling

If advanced spectroscopic tools are unavailable, the compounds can be distinguished by exploiting the extreme electrophilicity of the chloromethyl derivative[2].

Rapid Thiol Trapping Protocol:

  • Dissolve 5 mg of the unknown sample in 0.5 mL of Dimethylformamide (DMF).

  • Add 2.0 equivalents of benzyl mercaptan and 2.5 equivalents of triethylamine (TEA).

  • Stir at room temperature for 15 minutes.

  • Analyze the reaction mixture via standard LC-MS.

Causality & Validation: The chloromethyl group is highly susceptible to nucleophilic attack. Benzyl mercaptan acts as a strong, soft nucleophile, rapidly displacing the chloride ion via an SN2 mechanism. TEA acts as an acid scavenger to neutralize the generated HCl, driving the reaction forward. The complete disappearance of the m/z 173 peak and the emergence of a new [M+H]+ peak corresponding to the thioether adduct confirms the initial presence of the chloromethyl species. The stable precursor will remain completely unreacted under these conditions, serving as an internal negative control.

ReactivityPathway Precursor 2-Methoxy-4-methyl pyridin-3-amine Chlorination Chlorination (e.g., NCS or SOCl2) Precursor->Chlorination Activation Intermediate 4-(Chloromethyl)-2-methoxy pyridin-3-amine Chlorination->Intermediate Reactive Halide Nucleophile Nucleophilic Substitution (e.g., Benzyl Mercaptan) Intermediate->Nucleophile SN2 Reaction Product Thioether Adduct (Functionalized Pyridine) Nucleophile->Product Target Scaffold

Chemical reactivity pathway illustrating the synthesis and nucleophilic trapping of the derivative.

References

Sources

Validation

Comparative Reactivity Guide: 2-Methoxy vs. 2-Chloro Aminopyridine Derivatives

Executive Summary This guide provides a technical analysis of the reactivity differences between 2-chloro-6-aminopyridine (and related chloro-aminopyridines) and 2-methoxy-6-aminopyridine . While often viewed merely as "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity differences between 2-chloro-6-aminopyridine (and related chloro-aminopyridines) and 2-methoxy-6-aminopyridine . While often viewed merely as "halogenated" vs. "ether-protected" precursors, these two motifs offer distinct mechanistic handles in drug discovery:

  • 2-Chloro Derivatives: Act as classic electrophiles. They are the "workhorse" substrates for Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (

    
    ), though the presence of the amino group significantly modulates their reactivity compared to bare chloropyridines.
    
  • 2-Methoxy Derivatives: Function as "masked" electrophiles or directing groups. They are generally inert to Pd(0) oxidative addition but can be activated via Nickel catalysis (C-O bond cleavage) or serve as robust Directing Groups (DGs) for C-H activation.

Mechanistic Foundations: Electronic & Steric Effects

To predict reactivity, one must understand how the amino group (


)  interacts with the pyridine ring and the leaving group (Cl or OMe).
The "Amino Deactivation" Effect

The 2-amino group is a strong Electron Donating Group (EDG) by resonance (


 effect). It pushes electron density into the pyridine ring, specifically enriching the positions ortho and para to itself (C3, C5) and the ring nitrogen.
  • Impact on

    
    :  The increased electron density renders the ring less electrophilic . Consequently, 2-amino-6-chloropyridine is significantly less reactive toward 
    
    
    
    than 2,6-dichloropyridine.
  • Impact on Oxidative Addition: The electron-rich ring makes the C-Cl bond slightly stronger and less prone to oxidative addition by Pd(0), often requiring electron-rich, bulky ligands (e.g., Buchwald ligands) to facilitate the reaction.

Decision Tree: Selecting the Right Handle

ReactivityDecision Start Target Transformation SNAr Nucleophilic Substitution (SNAr) Start->SNAr Nucleophile available? PdCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Start->PdCoupling C-C/C-N bond needed? NiActivation Ni-Catalyzed C-O Activation Start->NiActivation Using Methoxy precursor? CHActivation C-H Activation (Directing Group) Start->CHActivation Functionalizing C3/C5? Cl_Select 2-Chloro-Aminopyridine SNAr->Cl_Select Use 2-Chloro (Requires Heat/Strong Nu) PdCoupling->Cl_Select Use 2-Chloro (Standard Path) OMe_Select 2-Methoxy-Aminopyridine NiActivation->OMe_Select Use 2-Methoxy (Emerging Method) CHActivation->OMe_Select Use 2-Methoxy (Stable DG)

Figure 1: Strategic decision tree for selecting between Chloro and Methoxy derivatives based on desired transformation.

Comparative Reactivity Profiles

Nucleophilic Aromatic Substitution ( )
Feature2-Chloro-Aminopyridine2-Methoxy-Aminopyridine
Reactivity Moderate. Deactivated by ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

but feasible with strong nucleophiles (alkoxides, thiols).
Inert under standard conditions.
Mechanism Addition-Elimination (Meisenheimer complex).N/A (requires acid activation or specific catalysis).
Key Limitation Requires higher temperatures (

) compared to 2-chloropyridine.
Methoxy is a poor leaving group (

) without activation.

Insight: In 2-amino-6-chloropyridine, the ring nitrogen is still electronegative enough to support


, but the amino group competes for resonance. To drive the reaction, use polar aprotic solvents  (DMSO, NMP) and elevated temperatures.
Metal-Catalyzed Cross-Coupling

This is the primary divergence point.

A. Palladium Catalysis (Suzuki, Buchwald-Hartwig)
  • 2-Chloro: The Standard. Undergoes oxidative addition to Pd(0).[1]

    • Challenge: The free amino group can coordinate to Pd, potentially poisoning the catalyst.

    • Solution: Use ligands that outcompete the amine (e.g., BINAP, Xantphos) or protect the amine (e.g., Boc).

  • 2-Methoxy: Generally Inert. The C-O bond energy (

    
    ) is too high for standard Pd(0) oxidative addition.
    
B. Nickel Catalysis (C-O Activation)
  • 2-Methoxy: The Substrate of Choice. Ni(0) complexes, often with N-heterocyclic carbene (NHC) or phosphine ligands, can insert into the C-OMe bond.

    • Utility: Allows the use of methoxy-pyridines (often cheaper or metabolic metabolites) as electrophiles to introduce aryl or alkyl groups.

CatCycle SubstrateCl 2-Chloro-Aminopyridine OxAddCl Oxidative Addition (Facile) L2Pd(II)(Ar)(Cl) SubstrateCl->OxAddCl + Pd(0) SubstrateOMe 2-Methoxy-Aminopyridine OxAddOMe Oxidative Addition (Difficult) L2Ni(II)(Ar)(OMe) SubstrateOMe->OxAddOMe + Ni(0) (Requires Heat) Pd0 Pd(0)L2 Pd0->OxAddCl Ni0 Ni(0)L2 Ni0->OxAddOMe Prod Functionalized Product OxAddCl->Prod Transmetalation & Red. Elim. OxAddOMe->Prod Coupling Partner

Figure 2: Mechanistic divergence. Pd prefers C-Cl bonds; Ni is required to activate the strong C-OMe bond.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 2-Amino-6-Chloropyridine

Objective: Functionalize the C-Cl bond while tolerating the existing free amine.

Reagents:

  • Substrate: 2-Amino-6-chloropyridine (1.0 equiv)[2]

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos (4 mol%) — Critical for preventing catalyst poisoning by the substrate's amine.

  • Base:

    
     (1.4 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under Argon, charge a reaction vial with

    
    , BrettPhos, and 
    
    
    
    .
  • Solvation: Add anhydrous dioxane and stir for 5 mins to pre-form the active catalyst complex.

  • Addition: Add 2-amino-6-chloropyridine and morpholine.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Note: The use of BrettPhos is essential. Standard


 often fails due to the competitive coordination of the pyridyl nitrogen and the exocyclic amine to the Pd center.
Protocol B: Ni-Catalyzed Kumada Coupling of 2-Methoxy-Aminopyridine

Objective: Convert the "inert" C-OMe group into a C-C bond.

Reagents:

  • Substrate: 2-Methoxy-6-aminopyridine (1.0 equiv)

  • Nucleophile:

    
     (2.0 equiv, THF solution)
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand:

    
     (20 mol%)
    
  • Solvent: Toluene

Procedure:

  • Catalyst Prep: Under inert atmosphere, mix

    
     and 
    
    
    
    in toluene. Stir for 10 min (solution turns deep red/orange).
  • Addition: Add the substrate.[3]

  • Activation: Add the Grignard reagent dropwise.

  • Reaction: Heat to 80°C for 16 hours. Note: C-O activation has a high barrier.

  • Quench: Carefully quench with sat.

    
     (exothermic).
    
  • Workup: Extract with EtOAc, dry over

    
    .
    

Safety Warning:


 is extremely air-sensitive and potentially carcinogenic. Handle strictly in a glovebox.

Summary Data Table

Property2-Chloro-6-Aminopyridine2-Methoxy-6-Aminopyridine
CAS Number 45644-21-117920-35-3
Molecular Weight 128.56124.14
Primary Utility Electrophile (

, Pd-coupling)
Directing Group / Ni-coupling substrate
Pd Oxidative Addition Fast (with ligands)Very Slow / No Reaction
Stability Good, but hydrolyzes in strong acidExcellent (Acid/Base stable)
Cost Low (Commodity chemical)Moderate
Basicity (

)
Lower (Cl is EWG)Higher (OMe is EDG)

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from

  • Chemical Science. (2022).

    
    ). DOI: 10.1039/D2SC04041G. Retrieved from 
    
  • WuXi Biology. (2022). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from

  • National Institutes of Health (PMC). (2016). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Retrieved from

  • Organic Process Research & Development. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Methoxy-4-methylpyridin-3-amine hydrochloride

As a novel compound in drug development, 2-Methoxy-4-methylpyridin-3-amine hydrochloride requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a deta...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug development, 2-Methoxy-4-methylpyridin-3-amine hydrochloride requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this chemical in a research environment. The recommendations are synthesized from safety data sheets of structurally similar pyridine and amine compounds and established laboratory safety protocols.

Understanding the Hazard Profile

Key Potential Hazards:

  • Acute Toxicity: May be harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][4]

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[2][5][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[5]

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving 2-Methoxy-4-methylpyridin-3-amine hydrochloride.

Operation Hand Protection Eye/Face Protection Respiratory Protection Skin & Body Protection
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended)Safety glasses with side shields or chemical splash gogglesN95 or higher-rated respirator if not in a fume hoodLab coat
Solution Preparation Nitrile glovesChemical splash goggles and face shieldUse in a certified chemical fume hoodLab coat, chemical-resistant apron
Running Reactions Nitrile glovesChemical splash gogglesUse in a certified chemical fume hoodLab coat
Work-up and Purification Nitrile glovesChemical splash goggles and face shieldUse in a certified chemical fume hoodLab coat, chemical-resistant apron
Waste Disposal Nitrile glovesChemical splash gogglesUse in a certified chemical fume hoodLab coat
Rationale for PPE Selection:
  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[6] Given the potential for dermal toxicity, double-gloving provides an additional layer of protection, especially during tasks with a higher risk of splashes or spills.

  • Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes of solutions or airborne particles.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during solution preparation or work-up procedures.[7]

  • Respiratory Protection: Handling the solid form of this compound can generate dust, which may be harmful if inhaled.[4] Therefore, weighing and aliquoting should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.[7] For all other operations involving solutions, a certified chemical fume hood is mandatory to prevent the inhalation of potentially harmful vapors.[2]

  • Skin and Body Protection: A standard lab coat is required to protect against incidental contact.[5] For procedures with a higher risk of spills, a chemical-resistant apron provides an additional barrier.

Operational Plans: From Receipt to Disposal

A systematic approach to handling 2-Methoxy-4-methylpyridin-3-amine hydrochloride at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]

  • The storage container should be tightly sealed and clearly labeled.[1]

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]

  • Weighing: To minimize dust generation, weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.[1]

Spill Management

In the event of a spill, a prompt and safe response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Cleanup Cleanup Procedure cluster_FollowUp Follow-Up Alert Alert others in the area Evacuate Evacuate the immediate area if the spill is large Alert->Evacuate Assess Assess the spill size and associated risks Evacuate->Assess DonPPE Don appropriate PPE (gloves, goggles, respirator) Assess->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Neutralize Neutralize if appropriate (consult SDS for similar compounds) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Report Report the incident to the safety officer Dispose->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan
  • All waste containing 2-Methoxy-4-methylpyridin-3-amine hydrochloride, including contaminated PPE and absorbent materials, should be collected in a clearly labeled, sealed container.

  • Dispose of the chemical waste through your institution's hazardous waste management program.[4] Do not dispose of it down the drain or in regular trash.[9]

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle 2-Methoxy-4-methylpyridin-3-amine hydrochloride, fostering a secure and productive research environment.

References

  • Loba Chemie. (2016). Safety Data Sheet for 2-AMINO 4-METHYLPYRIDINE for Synthesis. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet for 2-amino pyridine. Retrieved from [Link]

  • Dalton Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • RPS Group. (2022). Amines. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Dalton Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-4-methylpyridin-3-amine hydrochloride
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